7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRBGUGBMHSWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743907 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018828-16-4 | |
| Record name | 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. This guide details a strategic approach involving the initial construction of the 7-bromoimidazo[1,2-a]pyridine core, followed by a regioselective formylation at the C2 position. The methodologies presented are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and success in a laboratory setting.
Introduction
The imidazo[1,2-a]pyridine moiety is a cornerstone in the development of novel therapeutics, exhibiting a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic incorporation of a bromine atom at the 7-position and a carbaldehyde group at the 2-position of this scaffold provides versatile handles for further chemical modifications, making this compound a highly sought-after intermediate for the synthesis of compound libraries in drug discovery programs.
This guide delineates a logical and efficient two-step synthetic pathway. The first step involves the construction of the 7-bromoimidazo[1,2-a]pyridine core through the cyclization of 2-amino-4-bromopyridine. The subsequent step employs a Vilsmeier-Haack reaction for the regioselective formylation of the imidazo[1,2-a]pyridine intermediate to yield the target compound. Each step is discussed in detail, with a focus on the underlying chemical principles and practical considerations for execution.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O[1] |
| Molecular Weight | 225.04 g/mol |
| Monoisotopic Mass | 223.95853 Da[1] |
| Appearance | Expected to be a solid |
| CAS Number | 70701133 (from PubChem) |
Synthetic Strategy Overview
The synthesis of this compound is strategically divided into two key stages. This approach allows for greater control over the introduction of the desired functionalities and generally leads to higher overall yields and purity of the final product.
References
The Strategic Utility of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Rise of a Key Intermediate
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure and unique electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets. This has led to the development of drugs for treating conditions ranging from insomnia to cancer.[2]
Within this important class of heterocycles, 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a highly strategic intermediate for chemical library synthesis and lead optimization. Its structure is endowed with two key functional handles: a bromine atom at the 7-position, ideal for a variety of cross-coupling reactions, and a carbaldehyde group at the 2-position, a versatile electrophile for constructing diverse side chains. This dual functionality allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyridine core, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this pivotal molecule.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this compound is not extensively published, its key properties can be reliably predicted and inferred from data on closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [3] |
| Molecular Weight | 225.04 g/mol | [4] |
| Appearance | Light brown to brown solid | [5] |
| Density (Predicted) | 1.73 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 1.70 ± 0.50 | [5] |
| XlogP (Predicted) | 2.2 | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [5] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine ring system. The aldehyde proton (CHO) would appear as a singlet at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The protons on the pyridine and imidazole rings will exhibit characteristic coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group in the range of δ 180-195 ppm. Other signals will correspond to the carbon atoms of the bicyclic core.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Other significant bands will correspond to C-H, C=C, and C-N stretching vibrations of the heterocyclic system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M⁺ and M+2 peaks).[3]
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with numerous methods reported.[6][7] A common and effective strategy for constructing the 2-carbaldehyde substituted scaffold involves the cyclocondensation of a 2-aminopyridine with a suitable three-carbon aldehyde equivalent.
General Synthetic Approach
A plausible and efficient route to this compound involves the reaction of 2-amino-4-bromopyridine with a protected or masked glyoxal derivative. A particularly relevant approach is the condensation with a halo-dicarbonyl compound.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the synthesis of analogous imidazo[1,2-a]pyridine-carbaldehydes.[8][9]
Step 1: Cyclization
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add sodium bicarbonate (2.0 eq).
-
To this suspension, add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Hydrolysis and Decarboxylation (if applicable, or direct formation of aldehyde)
In a more direct approach using a glyoxal equivalent:
-
The crude intermediate from the cyclization step is dissolved in a mixture of an organic solvent (e.g., dioxane) and aqueous acid (e.g., 2M HCl).
-
The mixture is heated to reflux until the hydrolysis of the acetal is complete (monitored by TLC).
-
After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups: the bromine atom on the pyridine ring and the aldehyde group on the imidazole ring.
Reactions at the 7-Position (C-Br Bond)
The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cbijournal.com [cbijournal.com]
- 3. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | C8H5BrN2O | CID 28326409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1018828-16-4 [chemicalbook.com]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 1018828-16-4
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous clinically significant compounds. This guide delves into the synthesis, physicochemical properties, and diverse applications of this versatile intermediate, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, spectroscopic data, and an analysis of its chemical reactivity are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5-6 heterocycle that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] Derivatives of this scaffold have been explored as potential anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a bromine atom at the 7-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core, as in this compound, provides two reactive handles for further chemical modifications. This dual functionality makes it an exceptionally valuable intermediate for the construction of diverse chemical libraries and the optimization of lead compounds in drug discovery programs.
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies. Two plausible and commonly employed routes are the direct formylation of the corresponding imidazo[1,2-a]pyridine precursor via the Vilsmeier-Haack reaction and the oxidation of the corresponding 2-hydroxymethyl derivative.
Synthetic Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine ring, followed by hydrolysis to yield the aldehyde. However, formylation at the C2 position can also be achieved, and the regioselectivity can be influenced by the reaction conditions and the substitution pattern of the starting material.
Diagram 1: Vilsmeier-Haack Reaction for the Synthesis of this compound
Caption: Vilsmeier-Haack formylation pathway.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure) [4]
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Synthetic Route 2: Oxidation of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol
An alternative and often milder approach involves the oxidation of the corresponding primary alcohol, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol. This precursor can be synthesized from the corresponding ester, ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[5] The subsequent oxidation of the alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Diagram 2: Synthesis via Oxidation of the Corresponding Alcohol
Caption: Two-step synthesis from the corresponding ester.
Experimental Protocol: Oxidation of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol
-
Reactant Setup: In a round-bottom flask, dissolve (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Oxidant Addition: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq.) or manganese dioxide (MnO₂, 5-10 eq.) in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidant residues. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure aldehyde.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and for predicting its behavior in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1018828-16-4 | |
| Molecular Formula | C₈H₅BrN₂O | |
| Molecular Weight | 225.04 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C, under inert gas | [1] |
Spectroscopic Data:
While experimental spectra for this specific compound are not widely published, data for structurally similar compounds, such as 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, can provide valuable insights.[6] For 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, the proton NMR spectrum in DMSO-d₆ shows the aldehyde proton as a singlet around δ 9.94 ppm.[6] The aromatic protons appear in the range of δ 7.85-9.50 ppm.[6] The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[6]
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is dictated by the interplay of the imidazo[1,2-a]pyridine core, the aldehyde group, and the bromine substituent.
-
The Aldehyde Group: The aldehyde functionality at the C2 position is a versatile handle for a wide range of chemical transformations, including:
-
Nucleophilic Addition: It readily undergoes reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to alkenes.
-
Reductive Amination: Conversion to amines can be achieved by reaction with an amine followed by reduction of the resulting imine.
-
Condensation Reactions: It can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.
-
-
The Bromo Substituent: The bromine atom at the C7 position is amenable to various transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
The Imidazo[1,2-a]pyridine Core: The heterocyclic ring system itself can undergo further functionalization, although the existing substituents will direct the regioselectivity of these reactions.[7]
Diagram 3: Key Reactivity of this compound
Caption: Reactivity of the aldehyde and bromo groups.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in several marketed drugs.[8] this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including:
-
Anticancer Agents: The ability to functionalize both the aldehyde and the bromo positions allows for the generation of diverse libraries of compounds that can be screened for anticancer activity.
-
Antimicrobial Agents: Imidazo[1,2-a]pyridine derivatives have shown promising activity against various bacterial and fungal strains.[9]
-
Neurological Disorders: The scaffold is also being explored for the development of treatments for neurological conditions.[1]
Workflow: Utilization in a Drug Discovery Cascade
The utility of this compound in a typical drug discovery workflow involves its use as a scaffold for the generation of a compound library, followed by biological screening and lead optimization.
Diagram 4: Drug Discovery Workflow
Caption: Role in a typical drug discovery pipeline.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the aldehyde and bromo functionalities, allows for the straightforward generation of diverse molecular architectures. The established importance of the imidazo[1,2-a]pyridine scaffold in drug discovery underscores the significance of this intermediate in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage its potential in their scientific endeavors.
References
- 1. 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde [myskinrecipes.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. rsc.org [rsc.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Signature of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: A Technical Guide for Researchers
In the landscape of medicinal chemistry and materials science, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] The functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth analysis of the expected spectroscopic characteristics of a key derivative, 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, offering a predictive blueprint for its identification and characterization. While direct experimental data for this specific molecule is not extensively published, this document, grounded in the principles of spectroscopic interpretation and data from analogous structures, serves as a robust reference for researchers in drug development and related fields.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of atoms in this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectral fingerprint. The fusion of an imidazole and a pyridine ring creates a planar, electron-deficient system, the properties of which are further modulated by the electron-withdrawing bromine atom at the 7-position and the aldehyde group at the 2-position.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the aldehyde proton. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally causing a downfield shift.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - |
| H-3 | 8.0 - 8.3 | Singlet (s) | - |
| H-5 | 7.8 - 8.1 | Doublet (d) | ~9.0 |
| H-6 | 7.0 - 7.3 | Doublet of doublets (dd) | ~9.0, ~2.0 |
| H-8 | 8.2 - 8.5 | Doublet (d) | ~2.0 |
-
Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet in the downfield region of the spectrum.
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine core will exhibit characteristic splitting patterns. The bromine at position 7 will influence the chemical shifts of the adjacent protons, particularly H-6 and H-8.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C-2 | 145 - 150 |
| C-3 | 115 - 120 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-8 | 130 - 135 |
| C-8a | 140 - 145 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aldehyde) | 1680 - 1710 | Strong |
| C=N stretch | 1630 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-Br stretch | 500 - 600 | Medium |
The most prominent peak will be the strong absorption due to the carbonyl (C=O) stretching of the aldehyde group. The positions of the aromatic C=C and C=N stretching vibrations will provide information about the bicyclic core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
For this compound (C₈H₅BrN₂O), the expected mass spectral data is as follows:
| Ion | Predicted m/z |
| [M]⁺ | 223.9585 |
| [M+H]⁺ | 224.9663 |
| [M+Na]⁺ | 246.9483 |
Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key diagnostic feature for bromine-containing compounds.[2]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
References
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural framework is a key component in a variety of clinically used drugs, such as the hypnotic zolpidem and the anxiolytic alpidem.[3] The unique structural and electronic properties of the imidazopyridine scaffold make it a versatile platform for drug design and development, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][4]
The introduction of an aldehyde group onto the imidazopyridine core provides a reactive handle for a multitude of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. This guide provides an in-depth exploration of the reactivity of the aldehyde group in imidazopyridines, focusing on key transformations relevant to drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into experimental choices, and offer detailed protocols for key transformations.
The Influence of the Imidazopyridine Core on Aldehyde Reactivity
The reactivity of an aldehyde is dictated by the electrophilicity of the carbonyl carbon. The imidazopyridine nucleus, being an electron-rich heteroaromatic system, influences the reactivity of an attached aldehyde group through both electronic and steric effects. The precise nature of this influence depends on the position of the aldehyde group on the bicyclic system. For instance, an aldehyde at the C3 position of the imidazo[1,2-a]pyridine ring is particularly common and its reactivity is a central focus of this guide. The electron-donating nature of the fused ring system can modulate the electrophilicity of the carbonyl carbon, which in turn affects its susceptibility to nucleophilic attack.
Key Chemical Transformations of Imidazopyridine Aldehydes
The aldehyde group on the imidazopyridine scaffold can undergo a wide array of chemical reactions, providing access to a diverse range of functional groups and molecular architectures. This section will explore some of the most synthetically useful transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. In the context of imidazopyridines, this reaction allows for the introduction of various substituents and the construction of more complex molecules.
Schiff Base Formation
The condensation of imidazopyridine aldehydes with primary amines to form Schiff bases (imines) is a robust and widely used reaction.[3][5][6] These reactions are typically catalyzed by a small amount of acid, such as glacial acetic acid, and can be carried out in solvents like methanol or ethanol.[3] Microwave-assisted synthesis has also been employed to accelerate this transformation, offering a greener approach.[5] The resulting Schiff bases are valuable intermediates and have shown a range of biological activities themselves, including anti-HIV and antimicrobial properties.[3][6]
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Schiff Base [3]
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the imidazo[1,2-a]pyridine-3-carboxaldehyde and the desired substituted aniline in methanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0-5°C. Pour the mixture into ice-cold water.
-
Isolation: Filter the solid product, wash with chilled ethanol, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate-hexane) to afford the pure Schiff base.
Condensation Reactions
Condensation reactions involving the aldehyde group are powerful tools for carbon-carbon bond formation, leading to the synthesis of more elaborate molecular scaffolds.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[7] This reaction has been successfully applied to imidazopyridine aldehydes to synthesize a variety of derivatives, including those with potential anticancer activity.[8][9][10] The choice of catalyst, often a mild amine base like piperidine or imidazole, is crucial to avoid self-condensation of the aldehyde.[7][8]
Conceptual Workflow: Knoevenagel Condensation
Caption: Knoevenagel Condensation Workflow.
Wittig Reaction
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[11][12][13] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[11][13] This reaction is particularly useful for introducing a double bond with control over its stereochemistry. While specific examples with imidazopyridine aldehydes are less commonly detailed in general reviews, the principles of the Wittig reaction are broadly applicable.[11][12][13][14][15] The reactivity of the ylide, which can be stabilized or non-stabilized, will determine the E/Z selectivity of the resulting alkene.[12]
Oxidation and Reduction Reactions
Manipulation of the oxidation state of the aldehyde group opens up further avenues for functionalization.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. While not extensively detailed for imidazopyridine aldehydes in the provided search results, standard oxidizing agents can be employed. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. A related transformation involves the oxidative esterification of imidazopyridines to α-ketoesters, which proceeds via cleavage of a C(sp2)-N bond.[16]
Reduction to Alcohol
The reduction of the aldehyde group to a primary alcohol is another key transformation. This can be achieved using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride. The resulting alcohol can serve as a precursor for further functionalization, for example, through etherification or esterification reactions.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in generating molecular diversity. Imidazopyridine aldehydes are valuable substrates in such reactions.
Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine to produce a 3-aminoimidazo[1,2-a]azine. This reaction has been applied to the synthesis of imidazopyridine derivatives.[17] A "green" version of this reaction has been reported, proceeding under solvent-free conditions using visible light.[18]
Copper-Catalyzed Three-Component Reactions
Copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes provide a direct route to substituted imidazo[1,2-a]pyridines.[17][19][20] These reactions are often carried out in the presence of a co-catalyst and can tolerate a wide range of functional groups.[19][20]
Reaction Scheme: Copper-Catalyzed Three-Component Synthesis
Caption: Copper-Catalyzed Three-Component Reaction.
Metabolism of Imidazopyridines and the Role of the Aldehyde Group
An important consideration in drug development is the metabolic stability of a compound. The imidazo[1,2-a]pyrimidine moiety has been found to be susceptible to metabolism by aldehyde oxidase (AO).[21] This can lead to rapid clearance of the drug from the body, reducing its efficacy. Research has focused on strategies to mitigate AO-mediated metabolism, such as altering the heterocycle or blocking the reactive site.[21] Understanding the reactivity of the aldehyde group and the broader imidazopyridine scaffold is therefore crucial for designing more metabolically stable drug candidates.
Conclusion
The aldehyde group is a versatile and valuable functional group in the chemistry of imidazopyridines. Its ability to undergo a wide range of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and multicomponent reactions, makes it a powerful tool for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of the factors influencing the reactivity of the aldehyde group, as well as the potential for metabolic liabilities, is essential for the successful design and development of new imidazopyridine-based therapeutics. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
review of imidazo[1,2-a]pyridine synthesis methods
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines
Authored by: A Senior Application Scientist
Foreword: The Enduring Relevance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic framework that commands significant attention in medicinal chemistry and materials science.[1] This fused bicyclic system, an isostere of purine and indole, is not merely a synthetic curiosity but the structural cornerstone of numerous commercial drugs.[2] Its prevalence is a testament to its versatile biological activity, with derivatives exhibiting properties ranging from anxiolytic and hypnotic to anticancer and antiviral.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) underscore the therapeutic success of this scaffold.[1][5]
Given its importance, the development of efficient, scalable, and sustainable methods for the synthesis and functionalization of imidazo[1,2-a]pyridines remains a dynamic and competitive area of research.[6][7] This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher, offering a critical examination of core synthetic strategies, from time-honored classical methods to cutting-edge, atom-economical approaches. We will dissect the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices and offering field-proven protocols to empower your own discovery efforts.
Part 1: Classical Approaches – The Foundation of Imidazo[1,2-a]pyridine Chemistry
The initial forays into imidazo[1,2-a]pyridine synthesis established the fundamental bond disconnections that are still relevant today. These methods, while sometimes requiring harsh conditions, are robust and foundational to the field.
The Tschitschibabin (Chichibabin) Reaction: The Archetypal Condensation
First reported in 1925, the Tschitschibabin reaction is the quintessential method for constructing the imidazo[1,2-a]pyridine core.[8] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone.[1][8]
Mechanistic Causality: The reaction proceeds via a two-stage mechanism. The first step is an SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate. The second stage involves an intramolecular condensation: the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[1][2] The choice to use a base, such as sodium bicarbonate, is a critical process optimization that facilitates the final deprotonation/dehydration step under milder conditions, significantly improving yields and operational safety compared to the original high-temperature sealed-tube method.[8]
Caption: Mechanism of the Tschitschibabin Reaction.
Experimental Protocol: Catalyst- and Solvent-Free Tschitschibabin Synthesis
This modern adaptation of the classical method highlights a greener approach, obviating the need for both a catalyst and a solvent.[1][2]
-
Reactant Preparation: In a 10 mL round-bottom flask, combine the substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Reaction Execution: Equip the flask with a magnetic stirrer and a condenser. Heat the reaction mixture to 60 °C in a preheated oil bath.
-
Monitoring: Stir the molten mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Add 10 mL of a saturated aqueous sodium bicarbonate solution and stir for 15 minutes to neutralize any HBr formed.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine product.
Part 2: Modern Methodologies – The Era of Efficiency and Atom Economy
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. Multicomponent reactions (MCRs) and direct C-H functionalization strategies have revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling rapid access to molecular diversity.
Multicomponent Reactions (MCRs): Convergent Synthesis in a Single Pot
MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[4] This approach is lauded for its high overall yields, operational simplicity, and convergence.[4]
2.1.1 The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a powerful isocyanide-based MCR for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[9] It involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[10]
Causality and Workflow: The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., NH₄Cl, Sc(OTf)₃).[9][11] The acid activates the aldehyde, which then condenses with the 2-aminopyridine to form a Schiff base (imine) intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine. A subsequent tautomerization (aza-Wittig rearrangement) leads to the final, stable 3-aminoimidazo[1,2-a]pyridine product. The choice of catalyst and energy input (conventional heating, microwave, or ultrasound) is critical for optimizing reaction times and yields.[4][9]
Caption: Workflow for the GBBR Synthesis.
Experimental Protocol: Ultrasound-Assisted Green Synthesis via GBBR
This protocol utilizes ultrasound irradiation and water as a green solvent, aligning with the principles of sustainable chemistry.[9]
-
Reaction Setup: In a 10 mL vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ammonium chloride (NH₄Cl, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add 2 mL of water to the vial.
-
Reaction Execution: Seal the vial and place it in an ultrasonic bath. Irradiate the mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 30-60 minutes.
-
Work-up: After completion, cool the reaction mixture. The product often precipitates from the aqueous medium.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL).
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.
2.1.2 The A³ Coupling (Aldehyde-Alkyne-Amine) Reaction
The A³ coupling is another powerful three-component reaction that provides access to a different substitution pattern on the imidazo[1,2-a]pyridine core.[2] This copper-catalyzed process combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[12][13]
Mechanistic Causality: This is a domino reaction. First, the copper catalyst activates the terminal alkyne, forming a copper acetylide. Simultaneously, the aldehyde and 2-aminopyridine condense to form an imine. The copper acetylide then attacks the imine to generate a key propargylamine intermediate. The final step is a copper-catalyzed 5-exo-dig intramolecular cycloisomerization, where the endocyclic pyridine nitrogen attacks the alkyne, leading to the formation of the fused imidazole ring.[12][14] The use of aqueous micellar media with a surfactant like SDS represents a green innovation, promoting the reaction by concentrating the organic reactants within the hydrophobic micelle cores.[12][13]
Experimental Protocol: Cu(II)-Ascorbate-Catalyzed A³ Coupling in Aqueous Micelles
This protocol employs an environmentally benign in-situ generated Cu(I) catalyst in an aqueous medium.[12]
-
Catalyst and Media Preparation: In a Schlenk tube, dissolve sodium dodecyl sulfate (SDS, 0.2 mmol) in 3 mL of deionized water to create the micellar solution.
-
Reactant Addition: To this solution, add the 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), and the terminal alkyne (1.2 mmol).
-
Catalyst Generation and Reaction Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%) followed by sodium ascorbate (20 mol%). The solution should change color, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.
-
Reaction Execution: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 12-24 hours.
-
Work-up and Extraction: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Direct C-H Functionalization: The Modern Paradigm
Direct C–H functionalization is a highly desirable strategy that avoids the pre-functionalization of starting materials, thus reducing step counts and waste generation.[6][15] This approach has been successfully applied to both the initial construction of the ring and its subsequent elaboration.[16]
Conceptual Logic: These reactions typically involve a transition-metal catalyst (e.g., Cu, Pd, Fe) that facilitates the cleavage of a C-H bond and the formation of a new C-C or C-N bond.[17][18] The regioselectivity (e.g., at the C3 or C5 position) is a key challenge and is often directed by the inherent electronic properties of the substrate or the nature of the catalyst system.[15][16] The use of visible light photocatalysis is an emerging green alternative that can drive these transformations under exceptionally mild conditions.[15]
Caption: Principle of Direct C-H Functionalization.
Part 3: Comparative Overview and Data
The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale. The following table provides a comparative summary of the discussed methodologies.
| Method | Starting Materials | Key Reagents/Catalyst | Conditions | Yields | Key Advantages / Disadvantages |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Base (optional) | 60-150 °C | Good-Exc. | Pro: Robust, simple. Con: α-Haloketones can be lachrymatory; limited diversity. |
| GBBR | 2-Aminopyridine, Aldehyde, Isocyanide | Acid (NH₄Cl, Sc(OTf)₃) | RT to 100 °C | Good-Exc. | Pro: One-pot, high diversity (3 inputs), rapid. Con: Isocyanides can be toxic/odorous. |
| A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | Copper salt (e.g., CuI) | 80-120 °C | Good-Exc. | Pro: One-pot, atom economical, uses common starting materials. Con: Requires metal catalyst. |
| C-H Functionalization | 2-Aminopyridine + Ketone/Alkyne | Metal Catalyst (Cu, Fe) + Oxidant | 80-140 °C | Mod-Good | Pro: Step economical, avoids pre-functionalization. Con: Can have regioselectivity issues. |
Process Enhancement: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating many of the reactions described above, often leading to dramatically reduced reaction times and improved yields.[3][19]
| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |
| GBBR Synthesis | 8-12 hours | 15-30 minutes | [4][11] |
| Tschitschibabin | 2-4 hours | 10-20 minutes | [3][19] |
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved from robust but often harsh classical methods to highly efficient, elegant, and increasingly sustainable modern strategies. Multicomponent reactions like the GBBR and A³ coupling have become mainstays for generating molecular libraries due to their convergence and operational simplicity. Concurrently, direct C-H functionalization continues to push the boundaries of synthetic efficiency, minimizing steps and waste.
Looking ahead, the field will likely see a greater integration of flow chemistry for safer and more scalable synthesis, particularly for reactions involving hazardous intermediates like isocyanides. Furthermore, the application of photocatalysis and electrochemistry will continue to provide milder and more environmentally friendly pathways to these valuable scaffolds. The enduring importance of the imidazo[1,2-a]pyridine core in drug discovery guarantees that innovation in its synthesis will remain a vibrant and impactful area of chemical research.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. bio-conferences.org [bio-conferences.org]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scielo.br [scielo.br]
- 15. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
starting materials for 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde synthesis
An In-depth Technical Guide for the Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Foreword: The Strategic Value of a Versatile Intermediate
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Molecules such as Zolpidem and Alpidem underscore the therapeutic potential embedded within this heterocyclic system.[1] Among the myriad of derivatives, this compound emerges as a particularly valuable intermediate. Its design is strategic: the aldehyde at the 2-position serves as a versatile handle for derivatization, while the bromine atom at the 7-position is perfectly poised for a wide range of late-stage functionalization via metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space, making it an essential building block for drug discovery programs.
This guide provides a detailed examination of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore two robust and widely adopted strategies, offering practical protocols and field-proven insights for researchers at the forefront of pharmaceutical development.
Pillar 1: Synthesis via Classical Cyclocondensation
The most traditional and reliable method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[2][3] To achieve the desired 7-bromo substitution pattern, the synthesis logically commences with 4-Bromo-2-aminopyridine .
The carbonyl partner required to install the 2-carbaldehyde functionality is a three-carbon α,α-dihaloaldehyde or its synthetic equivalent. A common and effective choice is 1,1,3-trichloroacetone.[4][5]
Reaction Logic and Mechanism
The synthesis proceeds via a well-established pathway. The initial step involves the nucleophilic attack of the endocyclic pyridine nitrogen of 4-bromo-2-aminopyridine onto the most electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Experimental Protocol: Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or dimethoxyethane.
-
Reagent Addition: Add 1,1,3-trichloroacetone (1.1 eq.) to the solution. The reaction is typically performed in the presence of a mild base like sodium bicarbonate (2.0 eq.) to neutralize the hydrogen halide formed during the reaction.
-
Cyclization: Heat the mixture to reflux (typically 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyridine is consumed.
-
Work-up and Isolation: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Causality and Experimental Insight
-
Choice of Carbonyl Partner: 1,1,3-trichloroacetone is an effective precursor for the 2-carbaldehyde group. The initial cyclization forms a 2-(dichloromethyl) intermediate which, upon work-up or subsequent hydrolysis, converts to the aldehyde.[5]
-
Solvent Selection: Ethanol and dimethoxyethane are excellent solvent choices as they effectively solubilize the reactants and facilitate the reaction at a moderate reflux temperature.
-
Role of the Base: The inclusion of sodium bicarbonate is crucial. It scavenges the HBr/HCl generated during the initial alkylation and subsequent cyclization, preventing the protonation of the starting aminopyridine which would render it non-nucleophilic.
Data Presentation: Cyclocondensation Route
| Parameter | Specification | Rationale |
| Starting Material | 4-Bromo-2-aminopyridine | Provides the core pyridine ring and the C7-bromo substituent. |
| Key Reagent | 1,1,3-trichloroacetone | Acts as the three-carbon electrophile to form the imidazole ring and the C2-aldehyde. |
| Base | Sodium Bicarbonate | Neutralizes acid byproduct, preventing reactant deactivation. |
| Solvent | Ethanol | Good solubility for reactants and suitable boiling point. |
| Temperature | Reflux (~80 °C) | Provides sufficient energy for cyclization without degrading materials. |
| Typical Yield | 65-80% | Efficient and reliable transformation. |
Visualization: Cyclocondensation Workflow
Caption: Workflow for the synthesis via classical cyclocondensation.
Pillar 2: Synthesis via Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
A more modern and convergent approach is the Groebke–Blackburn–Bienaymé (GBB) reaction. This powerful one-pot, three-component strategy combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly construct the 3-amino-imidazo[1,2-a]pyridine core.[6] While the direct product is a 3-amino derivative, this route is crucial for creating analogs and can be adapted. For the direct synthesis of the target aldehyde, modifications or alternative multicomponent strategies are often employed. However, understanding the GBB reaction provides a foundation for building diverse libraries around the core scaffold.
For the synthesis of a related precursor, the starting materials would be 4-bromo-2-aminopyridine , an aldehyde such as glyoxal , and a suitable isocyanide .
Reaction Logic and Mechanism
The GBB reaction proceeds through a sophisticated cascade. First, the 2-aminopyridine and the aldehyde condense to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by an intramolecular cyclization and tautomerization to yield the final product. This highly atom-economical process builds complexity in a single step.
Experimental Protocol: GBB Reaction
-
Reaction Setup: To a solution of 4-bromo-2-aminopyridine (1.0 eq.) in methanol, add glyoxal (1.1 eq., typically as a 40% aqueous solution).
-
Isocyanide Addition: Stir the mixture at room temperature for 15-30 minutes. Subsequently, add an isocyanide, such as tert-butyl isocyanide (1.2 eq.).
-
Reaction Progression: Heat the reaction mixture to reflux (around 65 °C) and monitor by TLC for 8-12 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then purified by column chromatography to isolate the 3-amino-imidazo[1,2-a]pyridine product.
Causality and Experimental Insight
-
One-Pot Efficiency: The GBB reaction's primary advantage is its convergence, combining three starting materials in a single operation, which saves time, resources, and reduces waste.[6]
-
Methanol as Solvent: Methanol is an ideal solvent as it effectively dissolves the polar starting materials and facilitates the initial imine formation.
-
Isocyanide Choice: The isocyanide component is highly versatile and its R-group is incorporated into the final structure at the 3-amino position, allowing for significant diversity.
Visualization: GBB Reaction Logical Flow
Caption: Logical flow of the Groebke–Blackburn–Bienaymé reaction.
Trustworthiness: The Imperative of Analytical Validation
The synthesis of any chemical intermediate is incomplete without rigorous analytical confirmation of its structure and purity. This self-validating system is essential for ensuring the reliability of downstream experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the heterocyclic core and a distinct singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₇H₅BrN₂O) of the molecule.[7]
-
Chromatography: TLC and HPLC are used to assess the purity of the final compound and to ensure the absence of starting materials and significant byproducts.
By adhering to these validation steps, researchers can proceed with confidence, knowing their starting material is well-characterized and of high purity.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5 [sigmaaldrich.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
An In-Depth Technical Guide to the
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic accessibility have made it a cornerstone in the development of novel therapeutics.[3][4] This core is present in several marketed drugs, including the sedative-hypnotic Zolpidem and the cardiotonic Olprinone, highlighting its clinical significance.[1][2] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, leading to a vast chemical space and a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral effects, making it a focal point of intensive research.[2][5][6]
This guide will delve into the known mechanisms of action of various imidazo[1,2-a]pyridine derivatives to build a foundational understanding. Subsequently, we will focus on the specific, yet lesser-studied compound, 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, proposing a hypothesized mechanism of action and a comprehensive, field-proven experimental roadmap for its validation.
Established Mechanisms of Action for Imidazo[1,2-a]pyridine Derivatives
The therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a diverse array of biological targets, primarily enzymes and receptors.[6]
Potent Kinase Inhibition in Oncology
A predominant and well-documented mechanism of action for this class of compounds is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[7][8] Kinases catalyze the transfer of a phosphate group to substrate proteins, a critical step in cellular signaling pathways that control growth, proliferation, and survival.[7]
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been developed as potent inhibitors of RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[9][10] Mutations in c-KIT are drivers in gastrointestinal stromal tumors (GIST), and specific 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown nanomolar efficacy against imatinib-resistant c-KIT mutations.[10]
-
Non-Receptor Tyrosine Kinases: The serine/threonine kinase Akt, a central node in cell survival pathways, is another key target. Imidazo[1,2-a]pyridine-based peptidomimetics have been shown to inhibit Akt-mediated phosphorylation with high efficacy.[11]
-
Cell Cycle Kinases: The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). Certain imidazo[1,2-a]pyridine derivatives have been identified as selective CDK inhibitors, leading to cell cycle arrest.[8][12] Additionally, Aurora kinases, which are crucial for mitotic progression, are potently inhibited by imidazo-[1,2-a]-pyrazine cores.[13]
Anticancer Effects Beyond Kinase Inhibition
Beyond direct kinase inhibition, these compounds exert anticancer effects through various other mechanisms:
-
Topoisomerase Inhibition: Some derivatives act as catalytic inhibitors of human topoisomerase IIα, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][14] Inhibition leads to DNA damage and ultimately triggers apoptosis.[14]
-
Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with specific imidazo[1,2-a]pyridines has been shown to induce G2/M phase cell cycle arrest and trigger the extrinsic apoptotic pathway, evidenced by the activation of caspases 7 and 8 and increased levels of p53 and p21.[12][14]
Activity Against Infectious Diseases
The imidazo[1,2-a]pyridine scaffold has also yielded potent anti-infective agents, particularly against Mycobacterium tuberculosis (Mtb). The mechanisms are varied and target essential mycobacterial pathways:
-
ATP Synthase Inhibition: This is a key target for anti-TB drug discovery. Imidazo[1,2-a]pyridine ethers have been identified as highly potent inhibitors of mycobacterial ATP synthase.[15]
-
Other Enzyme Targets: Derivatives have been developed to inhibit other crucial Mtb enzymes, including 2-trans-enoyl-acyl carrier protein reductase (InhA) and pantothenate synthetase (PS).[15]
This compound: A Compound of Interest
The subject of this guide, this compound, possesses distinct structural features that suggest a unique mechanistic potential.[16]
-
The Imidazo[1,2-a]pyridine Core: Provides the foundational scaffold known to bind to enzyme active sites, particularly the ATP-binding pocket of kinases.
-
7-Bromo Substitution: The bromine atom at position 7 is an electron-withdrawing group that can significantly alter the electronic distribution of the ring system, potentially enhancing binding affinity through halogen bonding or other interactions.
-
2-Carbaldehyde Group: The aldehyde moiety at position 2 is a critical feature. It is an electrophilic group that can act as a hydrogen bond acceptor but also has the potential to form reversible or irreversible covalent bonds with nucleophilic residues (such as cysteine or lysine) in a target protein's active site. This could lead to enhanced potency and prolonged duration of action.
Hypothesized Mechanism of Action
Based on the extensive literature on related compounds and the unique structural features of this compound, we hypothesize that its primary mechanism of action is likely the inhibition of a protein kinase implicated in oncogenesis, potentially through covalent modification. The aldehyde group presents a compelling rationale for investigating covalent binding to a cysteine residue within or near the ATP-binding site, a mechanism employed by several approved kinase inhibitors.
A Strategic Roadmap for Mechanistic Elucidation
To move from hypothesis to validated mechanism, a structured, multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for drug development professionals.
Phase 1: Target Identification and Phenotypic Screening
The initial phase aims to broadly assess the compound's biological activity and identify a primary target class.
Experimental Protocol 1: Broad-Spectrum Kinase Panel Screening
-
Objective: To identify specific kinases that are potently inhibited by the compound.
-
Methodology:
-
Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of >400 human kinases.
-
Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify primary hits. The assay typically measures the remaining kinase activity via ATP consumption (e.g., ADP-Glo™).
-
Select kinases showing significant inhibition (e.g., >90%) for follow-up dose-response analysis.
-
-
Causality: This unbiased screen is the most efficient method to survey a wide range of potential targets, preventing premature focus on a single hypothesized kinase.
Experimental Protocol 2: Cancer Cell Line Proliferation Assay (MTT Assay)
-
Objective: To determine the compound's cytotoxic or cytostatic effect on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 breast, HCT-116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in culture medium, ranging from 100 µM to 1 nM.
-
Replace the medium with the compound-containing medium and incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
Trustworthiness: Including a diverse panel of cell lines, including those known to be dependent on specific kinases (identified in Protocol 1), provides a self-validating system. A correlation between potent kinase inhibition and cytotoxicity in a kinase-dependent cell line strongly supports a specific mechanism.
Phase 2: Target Validation and Mechanistic Confirmation
This phase focuses on confirming the interaction between the compound and its putative target in a cellular context.
Experimental Protocol 3: Western Blot Analysis of Downstream Signaling
-
Objective: To determine if the compound inhibits the signaling pathway downstream of the target kinase in intact cells.
-
Methodology:
-
Select a cell line that expresses the target kinase (e.g., if Akt is the target, use a cell line with an active PI3K/Akt pathway like MCF-7).
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., anti-phospho-GSK3β if Akt is the target).
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., β-actin) to ensure equal loading.
-
-
Expertise: Observing a dose-dependent decrease in the phosphorylation of a known substrate provides powerful evidence of on-target activity within the complex cellular environment.
Experimental Protocol 4: Mass Spectrometry for Covalent Binding
-
Objective: To definitively determine if the compound binds covalently to the target protein.
-
Methodology:
-
Incubate the purified recombinant target kinase with an excess of the compound for several hours.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for a peptide whose mass corresponds to the native peptide plus the mass of the compound (C8H5BrN2O = 223.96 Da).
-
The fragmentation pattern (MS/MS) of the modified peptide will pinpoint the exact amino acid residue (e.g., Cys) that has been modified.
-
-
Authoritative Grounding: This is the gold-standard method for confirming and locating a covalent modification, providing unequivocal evidence for the hypothesized mechanism.
Quantitative Data from Related Analogs
To provide context for expected potency, the following table summarizes the activity of various imidazo[1,2-a]pyridine derivatives from the literature.
| Compound Class | Target(s) | Potency (IC50) | Reference |
| Imidazo[1,2-a]pyridine Peptidomimetics | Akt | 0.64 µM | [11] |
| 3-Amino-imidazo[1,2-a]-pyridines | Mtb Glutamine Synthetase | 1.6 µM | [15] |
| 2-Arylimidazo[1,2-a]pyridinyl-3-amines | Topoisomerase IIα | 1 - 5.5 µM (Cellular) | [14] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (mutant) | Nanomolar range | [10] |
| Imidazo-[1,2-a]-pyrazine Analogs | Aurora Kinase A/B | 25 nM (Cellular) | [13] |
Conclusion
While the specific mechanism of action for this compound remains to be fully elucidated, its structural characteristics, viewed through the lens of its privileged scaffold family, strongly suggest a role as a kinase inhibitor. The presence of the 2-carbaldehyde group introduces the compelling possibility of a covalent mechanism, offering the potential for high potency and durable target engagement. The comprehensive experimental roadmap detailed in this guide provides a rigorous, industry-standard framework for researchers and drug development professionals to systematically investigate this promising compound, validate its molecular target, and fully characterize its mechanism of action. This structured approach is essential for unlocking the full therapeutic potential of this and other novel members of the versatile imidazo[1,2-a]pyridine class.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 16. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
Methodological & Application
The Synthetic Utility of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: A Guide for Organic & Medicinal Chemists
Introduction: A Versatile Heterocyclic Building Block
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic nitrogen heterocycle is the core of marketed drugs like Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent).[4][5] Its significance drives continuous research into novel synthetic methodologies for its derivatization.
Within this important class of compounds, 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde emerges as a particularly valuable and versatile building block. Its structure presents three key points for chemical modification: the bromine atom at the C7 position, the aldehyde group at the C2 position, and the core heterocyclic ring system itself. The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents. Simultaneously, the aldehyde functionality serves as a handle for a vast range of classical and modern organic transformations, including olefination, reductive amination, and condensation reactions.
This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.
Key Synthetic Transformations & Applications
The strategic placement of the bromo and aldehyde functionalities allows for a diverse range of selective transformations. Chemists can choose to react at one site while preserving the other, or devise multi-step sequences that modify both positions to build molecular complexity.
Palladium-Catalyzed Cross-Coupling at the C7-Position
The bromine atom on the electron-rich pyridine ring is ideally suited for palladium-catalyzed cross-coupling reactions. These methods are fundamental to modern drug discovery for their reliability and broad substrate scope.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 7-aryl or 7-heteroaryl imidazo[1,2-a]pyridines. These structures are of significant interest; for instance, derivatives of the SGK1 inhibitor GSK650394, which features a substituted imidazo[1,2-a]pyridine core, have been explored as therapeutics for prostate and colorectal cancer.[6][7][8]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[9] Oxidative addition of the palladium(0) catalyst to the C-Br bond of the imidazo[1,2-a]pyridine is the initial step. This is followed by transmetalation with an activated boronic acid (or ester) species, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[10] The choice of base is critical for activating the boronic acid to facilitate transmetalation.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [11]
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent & Base: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.0-3.0 equiv.).
-
Reaction: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temp. (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-95% | [11] |
| Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 100 | 70-90% | [12] |
The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides, providing access to 7-alkynyl imidazo[1,2-a]pyridines.[13] These products are valuable intermediates themselves, as the alkyne can be further manipulated, for example, through hydration, reduction, or participation in cycloaddition reactions.
Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium(0) species undergoes oxidative addition to the C-Br bond. Concurrently, a copper(I) salt coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper(I) acetylide. Transmetalation between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final product.[14][15] An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and as a solvent.
Protocol 2: General Procedure for Sonogashira Coupling [13][16]
-
Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper co-catalyst (e.g., CuI, 0.05 equiv.) in an amine solvent like triethylamine.
-
Degassing: Thoroughly degas the mixture by three freeze-pump-thaw cycles.
-
Reagent Addition: Add the terminal alkyne (1.1-1.3 equiv.) via syringe under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed as indicated by TLC.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Transformations of the C2-Aldehyde Group
The aldehyde at the C2 position is a versatile functional group for chain extension and the introduction of new functionalities.
The HWE reaction provides a reliable and highly stereoselective method for converting the aldehyde into an alkene, typically with a strong preference for the (E)-isomer.[17][18] This is advantageous over the classical Wittig reaction as the water-soluble phosphate byproduct is easily removed during workup.
Mechanistic Rationale: The reaction begins with the deprotonation of a phosphonate ester using a strong base (e.g., NaH) to form a stabilized phosphonate carbanion. This nucleophile then adds to the aldehyde carbonyl. The resulting betaine intermediate cyclizes to form an oxaphosphetane, which rapidly collapses to give the alkene and a phosphate salt. The thermodynamic preference for the intermediate leading to the (E)-alkene drives the stereoselectivity.[19][20]
Diagram 2: Horner-Wadsworth-Emmons Reaction
Protocol 3: General Procedure for HWE Olefination [21]
-
Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv.) dropwise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the (E)-alkene.
Reductive amination is one of the most effective methods for synthesizing amines. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[22][23] This reaction is fundamental in drug discovery for introducing amine "headgroups" that can modulate solubility and target binding. The synthesis of Zolpidem analogues often involves transformations of this nature.[24][25][26]
Methodology Insight: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly popular due to its mildness and tolerance of many functional groups.[27] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate over the starting aldehyde.
Protocol 4: General Procedure for Reductive Amination [28][29]
-
Setup: Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Imine Formation: If desired, a mild acid catalyst (e.g., acetic acid, a few drops) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction's completion by LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for organic synthesis and medicinal chemistry. The orthogonal reactivity of its bromo and aldehyde functionalities allows for the systematic and efficient construction of complex molecular architectures. By leveraging robust and well-understood transformations such as Suzuki and Sonogashira couplings, as well as HWE olefinations and reductive aminations, researchers can rapidly generate libraries of novel imidazo[1,2-a]pyridine derivatives.[30][31] The continued development of new catalytic systems and synthetic methodologies will further expand the utility of this valuable building block, paving the way for the discovery of next-generation therapeutics.[32][33][34]
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. scispace.com [scispace.com]
- 26. jocpr.com [jocpr.com]
- 27. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. 2024.sci-hub.st [2024.sci-hub.st]
- 31. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 32. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 33. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde via Condensation Reactions
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including Zolpidem and Olprinone. Its unique electronic and structural properties facilitate interactions with various biological targets, leading to diverse pharmacological activities such as anticancer, antiviral, and anti-inflammatory effects. This guide provides detailed protocols for the strategic functionalization of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, a versatile intermediate, through several classes of condensation reactions. We will explore the Claisen-Schmidt, Knoevenagel, and Horner-Wadsworth-Emmons reactions, offering step-by-step methodologies, mechanistic insights, and the rationale behind experimental choices to empower researchers in drug discovery and development.
Introduction: The Imidazo[1,2-a]pyridine Core in Drug Design
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered immense interest from medicinal chemists. Its rigid structure and potential for substitution at multiple positions allow for the fine-tuning of physicochemical properties and biological activity. The aldehyde at the C2 position of this compound is a prime site for chemical elaboration. Condensation reactions provide a direct and efficient route to install new carbon-carbon double bonds, generating key structural motifs like chalcones and other α,β-unsaturated systems that are themselves valuable pharmacophores. The bromine atom at the C7 position is also of strategic importance, serving as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding molecular diversity.
Core Reagent: this compound
This key starting material is a solid at room temperature and serves as the electrophilic partner in the condensation reactions detailed below.
| Property | Value |
| Chemical Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| CAS Number | 903551-77-3 |
| Appearance | Solid |
The synthesis of this aldehyde typically involves the reaction of 2-amino-4-bromopyridine with a suitable three-carbon electrophile, followed by oxidation or direct formylation. Its purity is paramount for the success of subsequent reactions and should be confirmed by NMR spectroscopy before use.
Protocol I: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones derived from the imidazo[1,2-a]pyridine scaffold have shown promising biological activities, including antikinetoplastid and antimicrobial properties.
Causality and Mechanistic Insight
The reaction proceeds via the formation of an enolate from the ketone (e.g., a substituted acetophenone) under basic conditions. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable conjugated chalcone product. The use of a strong base like KOH or NaOH in an alcoholic solvent is standard for this transformation.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the Claisen-Schmidt condensation reaction.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve the desired substituted acetophenone (1.0 mmol) in ethanol (10 mL).
-
Base Addition: To the stirred solution, add 10% aqueous potassium hydroxide (KOH) solution (2 mL). Continue stirring at room temperature for 15-20 minutes to facilitate enolate formation.
-
Aldehyde Addition: Add this compound (1.0 mmol, 225 mg) to the reaction mixture.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion (as indicated by the consumption of the aldehyde), pour the reaction mixture into a beaker containing crushed ice (~50 g). A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove excess base.
-
Purification: Dry the crude product and purify by recrystallization from ethanol to yield the pure chalcone derivative.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary: Typical Claisen-Schmidt Reactions
| Acetophenone Partner | Base | Solvent | Time (h) | Yield (%) |
| Acetophenone | 10% KOH | Ethanol | 6 | ~85-95% |
| 4-Chloroacetophenone | 10% KOH | Ethanol | 7 | ~80-90% |
| 4-Methoxyacetophenone | 10% NaOH | Ethanol | 6 | ~88-96% |
| 4-Nitroacetophenone | 10% KOH | Ethanol | 8 | ~75-85% |
Protocol II: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile intermediates in organic synthesis. It is typically catalyzed by a weak base, such as piperidine or an amino acid.
Causality and Mechanistic Insight
The catalyst (a weak base) deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), which has acidic protons due to the presence of two adjacent electron-withdrawing groups. The resulting carbanion acts as a potent nucleophile, attacking the aldehyde. The subsequent dehydration step is often spontaneous, driven by the formation of a highly conjugated system. The choice of a mild base is critical to prevent self-condensation of the aldehyde.
Reaction Mechanism: Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
Detailed Step-by-Step Protocol
-
Setup: In a flask, combine this compound (1.0 mmol, 225 mg) and the active methylene compound (e.g., malononitrile, 1.1 mmol, 73 mg) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction: Stir the solution at room temperature. The reaction is often accompanied by the formation of a precipitate. The reaction time can vary from 30 minutes to a few hours. Monitor by TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough after this step. If necessary, recrystallization can be performed.
-
Validation: Characterize the product by appropriate spectroscopic methods (NMR, IR, MS).
Data Summary: Typical Knoevenagel Reactions
| Active Methylene Cmpd. | Catalyst | Solvent | Time | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 1 h | >90% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 2-4 h | ~85-95% |
| Cyanoacetamide | Piperidine | H₂O:EtOH | 3 h | ~80-90% |
| Meldrum's Acid | Glycine | Water | 1 h | >90% |
Protocol III: Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for synthesizing alkenes from aldehydes, particularly for generating α,β-unsaturated esters and other electron-deficient olefins. It utilizes a phosphonate-stabilized carbanion and almost exclusively yields the thermodynamically more stable (E)-alkene. A key advantage is that the byproduct, a water-soluble phosphate salt, is easily removed during aqueous work-up.
Causality and Mechanistic Insight
The reaction begins with the deprotonation of a phosphonate ester using a strong base (e.g., NaH, n-BuLi) to form a highly nucleophilic phosphonate carbanion. This carbanion attacks the aldehyde to form an intermediate which cyclizes to an oxaphosphetane. This intermediate then collapses, eliminating a stable dialkylphosphate anion and forming the C=C double bond. The stereochemical outcome is driven by the thermodynamic stability of the intermediates, favoring the anti-configuration that leads to the (E)-alkene.
Experimental Workflow: HWE Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Detailed Step-by-Step Protocol
-
Inert Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg). Wash the NaH with dry hexanes (2 x 5 mL) to remove the oil, then suspend it in dry tetrahydrofuran (THF, 10 mL).
-
Ylide Formation: Cool the suspension to 0 °C using an ice bath. Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve as the ylide forms.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of this compound (1.0 mmol, 225 mg) in dry THF (5 mL) dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure (E)-alkene.
-
Validation: Confirm the structure, purity, and stereochemistry (via coupling constants in ¹H NMR) of the product.
Conclusion and Future Perspectives
The condensation protocols detailed herein provide robust and versatile methods for the elaboration of this compound. By employing Claisen-Schmidt, Knoevenagel, or Horner-Wadsworth-Emmons reactions, researchers can readily access diverse libraries of novel compounds built upon a medicinally-relevant scaffold. The resulting products, featuring chalcone, cyanoacrylate, or acrylate
The Strategic Application of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This heterocyclic system's unique electronic and steric properties allow for versatile interactions with a wide array of biological targets, leading to its successful application in developing treatments for a range of diseases.[3][4] Within this important class of molecules, 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the strategic utility of its dual functionalities—the bromine atom at the 7-position and the carbaldehyde group at the 2-position—and provide detailed protocols for its key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
The Duality of Functionality: A Gateway to Molecular Diversity
The strategic importance of this compound lies in its two orthogonal reactive sites, which can be selectively manipulated to construct complex molecular architectures.
-
The 7-Bromo Position: A Handle for Cross-Coupling Chemistry: The bromine atom at the 7-position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. Of particular significance is the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl moieties.[5] This capability is crucial for exploring structure-activity relationships (SAR) by systematically modifying this position to enhance target binding affinity and selectivity.
-
The 2-Carbaldehyde Group: A Versatile Electrophile: The aldehyde functionality at the 2-position is a potent electrophile, readily participating in a variety of classical organic transformations. These include reductive aminations, Wittig reactions, and condensation reactions to form Schiff bases, chalcones, and other valuable intermediates. This functional group provides a straightforward avenue for introducing diverse side chains and pharmacophoric elements.
Application in the Synthesis of Kinase Inhibitors: Targeting Anaplastic Lymphoma Kinase (ALK)
A prominent application of the imidazo[1,2-a]pyridine scaffold is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The imidazo[1,2-a]pyridine core has been successfully employed in the design of inhibitors for various kinases, including Anaplastic Lymphoma Kinase (ALK).[8][9]
ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[9] The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.[10]
This compound is a key precursor for the synthesis of novel ALK inhibitors. The 7-position can be functionalized via Suzuki coupling to introduce moieties that occupy the solvent-front region of the ATP-binding pocket of ALK, while the 2-carbaldehyde can be elaborated to interact with the hinge region or other key residues. A notable example is the synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines, which have shown potent ALK inhibitory activity.[8]
Below are detailed protocols for key transformations of this compound, providing a practical guide for its utilization in a research setting.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-imidazo[1,2-a]pyridine-2-carbaldehydes
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂, is chosen for its efficiency in catalyzing the cross-coupling of aryl bromides with boronic acids.[1][8]
-
Base: A base, typically potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid in the catalytic cycle.[11]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to ensure the solubility of both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-imidazo[1,2-a]pyridine-2-carbaldehyde.
Protocol 2: Reductive Amination for the Synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine Derivatives
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and aprotic.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion, which is then reduced.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the reductive amination reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq.) and a catalytic amount of acetic acid (0.1 eq.).
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-(aminomethyl)imidazo[1,2-a]pyridine derivative.
Biological Activity of a Representative Derivative
The following table summarizes the biological activity of a representative compound synthesized from a 7-substituted imidazo[1,2-a]pyridine scaffold, highlighting its potential as a kinase inhibitor.
| Compound ID | Target Kinase | IC₅₀ (nM)[8] |
| 11a | ALK2 | 24 |
Note: Compound 11a is a 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline, a derivative of the scaffold accessible through the application of this compound.
Conclusion
This compound is a high-value building block in medicinal chemistry, offering two distinct and versatile functional handles for the construction of complex and biologically active molecules. Its utility in the synthesis of kinase inhibitors, particularly for challenging targets like ALK, underscores its importance in modern drug discovery. The protocols provided herein offer a practical starting point for researchers to harness the synthetic potential of this key intermediate in their pursuit of novel therapeutics.
References
- 1. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ul.netd.ac.za [ul.netd.ac.za]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde as a Premier Building Block for Novel Heterocycles
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core is recognized as a "privileged structure."[1][2] This is not by chance, but a testament to its unique three-dimensional shape and electronic properties that allow it to bind to a wide array of biological targets with high affinity. This scaffold is the backbone of numerous therapeutic agents, including the well-known sedative Zolpidem and the heart failure medication Olprinone.[2] The inherent biological relevance of this core structure makes the development of new synthetic routes to novel derivatives a paramount goal for researchers in drug discovery.[1][3][4]
This application note delves into the synthetic utility of a particularly valuable derivative: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde . This molecule is a bifunctional building block, offering two distinct and chemically orthogonal reactive sites: a nucleophilic aldehyde at the C2 position and an electrophilic C-Br bond at the C7 position, which is ripe for transition-metal-catalyzed cross-coupling reactions. This duality allows for a modular and powerful approach to constructing complex heterocyclic systems with significant potential for biological activity. We will explore detailed protocols for leveraging this unique reactivity to forge new molecular architectures.
Strategic Importance of the 7-Bromo-2-Carbaldehyde Functionality
The strategic placement of the bromo and aldehyde groups is the key to this building block's versatility.
-
The Aldehyde at C2: The aldehyde group is a classic electrophile, readily participating in a host of condensation reactions. It serves as an ideal handle for extending the molecular framework, particularly through the formation of new carbon-carbon and carbon-nitrogen bonds. This position is crucial for building fused ring systems or introducing diverse side chains.
-
The Bromine at C7: The bromo substituent on the pyridine ring is a linchpin for modern cross-coupling chemistry. It provides a reliable site for reactions like Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a vast array of aryl, heteroaryl, and alkynyl groups.[5][6] This functionalization is critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
The chemical distinction between these two groups allows for selective and sequential reactions, providing chemists with precise control over the synthesis of complex target molecules.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthetic possibilities emanating from this compound.
Caption: Divergent synthetic pathways from the bifunctional starting material.
Application Protocols
Herein, we provide detailed, field-proven protocols for the derivatization of this compound.
Protocol 1: Knoevenagel Condensation at the C2-Aldehyde
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[7][8] This protocol creates an α,β-unsaturated system, which is itself a versatile intermediate for subsequent cyclization reactions.
Rationale: This reaction is selected for its reliability and the utility of its products. The resulting electron-deficient alkene is a Michael acceptor and can participate in a variety of annulation reactions to build new heterocyclic rings.[9] Piperidine is a mild base, sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[7]
Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 225 mg).
-
Reagent Addition: Add the active methylene compound (e.g., malononitrile, 1.1 mmol, 73 mg) and absolute ethanol (20 mL).
-
Catalyst Addition: Add piperidine (0.2 mmol, 20 µL) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the pure Knoevenagel adduct.
Data Presentation:
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | 2-(7-bromoimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile | 90-95% |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(7-bromoimidazo[1,2-a]pyridin-2-yl)acrylate | 85-90% |
| Thiobarbituric Acid | 5-((7-bromoimidazo[1,2-a]pyridin-2-yl)methylene)dihydro-pyrimidine-2,4,6(1H,3H,5H)-trithione | 88-93% |
Protocol 2: Synthesis of a Fused Pyrimidine Ring System
This protocol demonstrates how the product from the Knoevenagel condensation can be used to construct a novel, fused imidazo[1,2-a]pyridino[2,3-d]pyrimidine system. This is a powerful strategy for rapidly increasing molecular complexity.
Rationale: The synthesis of pyrimidines often involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine or related compound.[10] The Knoevenagel adduct formed in Protocol 1 is an ideal precursor, providing the required C-C-C backbone activated by electron-withdrawing groups. Guanidine hydrochloride is used as the N-C-N source to form the pyrimidine ring.
Experimental Workflow:
Caption: Workflow for fused pyrimidine synthesis.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium metal (2.2 mmol, 50 mg) in absolute ethanol (30 mL) with cooling to prepare a fresh solution of sodium ethoxide.
-
Reagent Addition: To this solution, add guanidine hydrochloride (1.2 mmol, 115 mg) and the Knoevenagel adduct from Protocol 1 (e.g., 2-((7-bromoimidazo[1,2-a]pyridin-2-yl)methylene)malononitrile, 1.0 mmol, 288 mg).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from an ethanol/DMF mixture to obtain the pure fused pyrimidine.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C7 Position
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an aryl halide and a boronic acid, catalyzed by a palladium complex.[11][12]
Rationale: This reaction is chosen for its exceptional functional group tolerance, allowing it to be performed on the imidazo[1,2-a]pyridine core without affecting the aldehyde group at C2. This demonstrates the orthogonality of the two reactive sites. Pd(PPh₃)₄ is a common and effective catalyst for this transformation.[13]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol, 225 mg), the desired arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 183 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and water (3 mL). To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Reaction: Heat the mixture to 90°C for 12-18 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the C7-arylated product.
Data Presentation:
| Boronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 7-Phenylimidazo[1,2-a]pyridine-2-carbaldehyde | 80-88% |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | 75-85% |
| Pyridine-3-boronic acid | 7-(Pyridin-3-yl)imidazo[1,2-a]pyridine-2-carbaldehyde | 65-75% |
Protocol 4: Sonogashira Coupling at the C7 Position
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, using palladium and copper co-catalysts.[6][14]
Rationale: This reaction is the premier method for introducing alkynyl functionalities, which are valuable for further transformations or as structural elements in biologically active molecules.[15] The combination of a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions is highly effective.[16]
Experimental Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 225 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 20 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor progress by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalysts. Rinse the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the C7-alkynylated product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel and complex heterocyclic compounds. The presence of two distinct, orthogonally reactive functional groups—an aldehyde and a bromo substituent—provides researchers with a modular platform for molecular construction. The protocols detailed in this note for Knoevenagel condensation, subsequent pyrimidine annulation, Suzuki-Miyaura coupling, and Sonogashira coupling provide a robust toolkit for drug development professionals and academic researchers to explore the vast chemical space surrounding the privileged imidazo[1,2-a]pyridine scaffold.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5 [sigmaaldrich.com]
- 4. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu.eg [bu.edu.eg]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Fluorescent Labeling with Imidazo[1,2-a]pyridine Derivatives
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of Imidazo[1,2-a]pyridine Fluorophores
In the dynamic landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. While traditional fluorophores have been instrumental, the quest for probes with superior photophysical properties, enhanced stability, and greater environmental sensitivity continues. Imidazo[1,2-a]pyridine derivatives have emerged as a compelling class of fluorophores, offering a unique combination of attributes that make them highly suitable for a range of applications, from high-resolution cell imaging to the development of sophisticated biosensors.[1][2]
This guide provides a comprehensive overview of the unique properties of imidazo[1,2-a]pyridine-based dyes and delivers detailed protocols for their application in fluorescent labeling. We will delve into the causality behind experimental choices, ensuring that researchers can not only follow the outlined procedures but also adapt them to their specific research needs.
Scientific Background: The Chemistry of Brilliance
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Fluorescence
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that forms the core of these remarkable fluorophores.[2][3] This rigid, π-conjugated bicyclic structure is the primary source of their intrinsic fluorescence, providing a robust framework for chemical modification.[1] The true versatility of these compounds lies in the ability to strategically introduce various substituents at different positions of the imidazo[1,2-a]pyridine ring system. These modifications allow for the fine-tuning of their photophysical properties and the introduction of reactive moieties for covalent labeling of biomolecules.[1][4]
Photophysical Properties: A Tunable Palette of Colors and Functions
Imidazo[1,2-a]pyridine derivatives exhibit a range of favorable photophysical properties that can be tailored through synthetic chemistry.[1][5]
-
Excitation and Emission: Most derivatives absorb light in the near-UV to blue region of the spectrum and typically exhibit blue or green fluorescence.[6][7] The precise excitation and emission maxima can be shifted by altering the electronic nature of the substituents. For instance, electron-donating groups, such as amino or dimethylamino groups, can cause a significant red shift in fluorescence emission.[1][8]
-
Quantum Yield: Many imidazo[1,2-a]pyridine derivatives display high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescence, leading to brighter signals.[1][7] The substitution pattern plays a crucial role; for example, introducing phenyl or naphthyl groups at the C2 position can enhance the fluorescence yield.[1]
-
Stokes Shift: A large Stokes shift (the separation between the excitation and emission maxima) is a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio. Certain derivatives, particularly those capable of excited-state intramolecular proton transfer (ESIPT), exhibit exceptionally large Stokes shifts.[9]
-
Environmental Sensitivity: The fluorescence of some imidazo[1,2-a]pyridine derivatives is sensitive to the polarity of their microenvironment.[10][11] This solvatochromic behavior can be exploited to probe changes in the local environment, such as protein conformational changes or binding events.
-
Two-Photon Absorption: A key advantage of some imidazo[1,2-a]pyridine-based fluorophores is their capacity for two-photon absorption.[5][6] This non-linear optical property allows for excitation with near-infrared (NIR) light, which enables deeper tissue imaging with reduced phototoxicity and background fluorescence, making them ideal for in vivo studies.[5][6]
Data Presentation: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |
| Parent Imidazo[1,2-a]pyridine | ~330 | ~370 | ~0.57 | Core scaffold, UV-excitable.[8] |
| 2-Phenyl Derivatives | ~330-340 | ~375-380 | 0.50 - 0.78 | Enhanced quantum yield and thermal stability.[8] |
| 2-(4-Aminophenyl) Derivative | ~360 | ~445 | High in nonpolar solvents | Large Stokes shift, sensitive to solvent polarity.[8] |
| Quaternized Derivatives | ~350-400 | ~450-500 | Good | Positively charged, targets mitochondria.[6] |
| ESIPT-capable Derivatives | ~350-380 | ~500-550 | Variable | Exceptionally large Stokes shift, potential for sensing.[9] |
| Donor-π-Acceptor Systems | Variable | Variable | High | Tunable emission, suitable for two-photon microscopy.[5][12] |
Applications in Biological Research and Drug Development
The unique properties of imidazo[1,2-a]pyridine derivatives have led to their application in a variety of research areas:
-
High-Resolution Cell Imaging: Certain derivatives have been successfully used for imaging subcellular structures. For example, quaternized imidazo[1,2-a]pyridines carrying a positive charge can accumulate in the mitochondria of living cells, driven by the high mitochondrial membrane potential, making them excellent probes for studying mitochondrial dynamics in health and disease.[6]
-
Fluorescent Sensing of Ions and Small Molecules: The imidazo[1,2-a]pyridine scaffold can be functionalized with specific recognition moieties to create highly selective fluorescent sensors. These probes often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is enhanced or quenched upon binding to the target analyte. Successful examples include sensors for metal ions like Fe³⁺, Hg²⁺, and Zn²⁺, as well as for biologically important molecules like hydrogen peroxide (H₂O₂).[13][14][15][16][17]
-
Theranostic Agents: Some imidazo[1,2-a]pyridine derivatives exhibit both imaging and therapeutic capabilities.[6] They can be used to visualize cancer cells and, upon irradiation, can induce cytotoxic effects, opening avenues for the development of novel theranostic agents that combine diagnosis and therapy.[6]
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Amine-Reactive Imidazo[1,2-a]pyridine Dyes
This protocol describes a general method for labeling proteins via primary amines (e.g., the N-terminus and the side chain of lysine residues) using an imidazo[1,2-a]pyridine derivative activated with a succinimidyl ester (NHS-ester).
-
pH: The reaction is performed at a slightly alkaline pH (8.0-9.0). This is crucial because the primary amine must be in its deprotonated, nucleophilic state to efficiently react with the NHS-ester. However, at higher pH values, the hydrolysis of the NHS-ester becomes a competing and wasteful side reaction.
-
Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the dye. Bicarbonate or phosphate buffers are suitable choices.
-
Purification: After the labeling reaction, it is essential to remove the unconjugated dye. Size-exclusion chromatography is an effective method for separating the larger, labeled protein from the smaller, free dye molecules.
Caption: Workflow for covalent protein labeling.
-
Prepare Protein Solution: a. Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.[18] b. If the protein is already in a solution containing amines, it must be dialyzed against the labeling buffer or purified using a desalting column.
-
Prepare Dye Stock Solution: a. Immediately before use, dissolve the amine-reactive imidazo[1,2-a]pyridine-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[18]
-
Labeling Reaction: a. While gently stirring, add the calculated amount of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein depends on the protein and the desired degree of labeling (DOL) and typically ranges from 5:1 to 20:1. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4). b. Apply the reaction mixture to the top of the column. c. Elute the column with the storage buffer. The labeled protein will elute first as a colored band, followed by the smaller, unconjugated dye. d. Collect the fractions containing the labeled protein.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the imidazo[1,2-a]pyridine dye. b. Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law and the appropriate extinction coefficients.
Protocol 2: Live Cell Imaging with Imidazo[1,2-a]pyridine Probes
This protocol provides a general guideline for staining live cells with cell-permeable imidazo[1,2-a]pyridine derivatives for fluorescence microscopy.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 16. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
Application Notes & Protocols: Strategic Use of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde in Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine core is recognized within medicinal chemistry as a "privileged scaffold".[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal foundation for developing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[3][4] Kinase inhibitors containing this scaffold have shown activity against a range of important targets, including PI3K/mTOR, Akt, IGF-1R, and ALK.[5][6] The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the precise tuning of a molecule's steric and electronic properties to optimize interactions within the ATP-binding pocket of a target kinase.
This document provides a detailed guide to the use of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde , a versatile building block for the synthesis of novel kinase inhibitors. We will explore its reactivity and provide step-by-step protocols for its application in key synthetic transformations.
Chemical Profile and Strategic Importance
This compound offers two primary points for diversification, making it a highly valuable starting material for creating libraries of potential kinase inhibitors.
-
The C2-Carbaldehyde: This functional group is an ideal handle for introducing a variety of side chains via reductive amination. This reaction is robust, high-yielding, and allows for the incorporation of a wide range of primary and secondary amines, which can be designed to interact with specific residues in the kinase hinge region or solvent-exposed areas.
-
The C7-Bromo Group: The bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This allows for the introduction of aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding site, often leading to significant gains in potency and selectivity.[8]
The strategic, sequential modification of these two positions provides a powerful approach to systematically explore the structure-activity relationship (SAR) of novel kinase inhibitors.
Experimental Protocols
The following protocols describe a two-step synthetic sequence to generate a diverse library of kinase inhibitor intermediates starting from this compound.
Workflow Overview
The overall synthetic strategy involves an initial reductive amination at the C2 position, followed by a Suzuki cross-coupling at the C7 position. This sequence is often preferred as the amine functionality introduced in the first step is generally stable to the conditions of the subsequent Suzuki coupling.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
synthesis of Schiff bases from 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis of Novel Schiff Bases from 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis, purification, and characterization of novel Schiff bases derived from this compound. By leveraging the privileged imidazo[1,2-a]pyridine scaffold, this protocol enables the creation of a diverse library of imine derivatives with significant potential in medicinal chemistry and drug discovery.
Scientific Introduction and Significance
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] This heterocyclic system exhibits a vast range of biological activities, including antiviral, anti-inflammatory, analgesic, and antibacterial properties.[2][3] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this core structure, highlighting its clinical significance.
Schiff bases, or imines, characterized by a carbon-nitrogen double bond (-C=N-), are another class of compounds with profound importance. They serve not only as versatile intermediates in organic synthesis but also as crucial pharmacophores in their own right, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and antiviral effects.[1][3][4]
This guide details a robust synthetic strategy that conjugates the this compound building block with a variety of primary amines. The resulting Schiff base derivatives merge two biologically active motifs, offering a promising avenue for the development of novel therapeutic candidates.[1] The bromine atom at the 7-position provides a strategic handle for further downstream modifications via cross-coupling reactions, enhancing the molecular diversity achievable from this platform.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde. The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.
Mechanism of Acid-Catalyzed Schiff Base Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield a neutral carbinolamine.
-
Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final Schiff base (imine) product.[4]
The reaction is reversible, and the removal of water can drive the equilibrium toward the product.[5] The pH of the reaction is a critical parameter; it must be mildly acidic to catalyze dehydration without excessively protonating the primary amine, which would abolish its nucleophilicity.[4]
Caption: Mechanism of Schiff base formation.
Materials and Methods
Reagents and Solvents
| Reagent/Material | Grade | Supplier Notes |
| This compound | ≥97% | Key starting material. Store under inert gas at 2-8°C.[6] |
| Substituted Anilines (e.g., 4-fluoroaniline, 4-methoxyaniline) | Reagent Grade | Representative primary amines. |
| Aliphatic Amines (e.g., benzylamine) | Reagent Grade | For synthesizing varied Schiff bases. |
| Ethanol (Absolute) | ACS Grade | Common reaction solvent. |
| Methanol | ACS Grade | Alternative reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Acid catalyst.[7] |
| Ethyl Acetate | HPLC Grade | For extraction and chromatography. |
| Hexane | HPLC Grade | For chromatography. |
| Silica Gel | 60-120 mesh | For column chromatography. |
| Distilled Water | For workup. |
Equipment
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating mantle/hot plate
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Analytical Instruments: FTIR Spectrometer, NMR Spectrometer (¹H, ¹³C), Mass Spectrometer (MS)
Detailed Experimental Protocol
This general procedure can be adapted for a variety of primary amines.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 225 mg) and the selected primary amine (1.0 mmol) in absolute ethanol (20 mL).
-
Catalysis: To the stirring solution, add 2-3 drops of glacial acetic acid.[8]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using TLC, typically with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting aldehyde spot has been consumed (typically 6-8 hours).
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Cool it further in an ice bath for 30 minutes or store in a refrigerator overnight. Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of chilled ethanol to remove impurities.
-
Purification: The crude product can be purified by either:
-
Recrystallization: Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For less crystalline products, purify using a silica gel column with a gradient of hexane-ethyl acetate as the eluent.
-
-
Drying: Dry the purified product under vacuum to obtain the final Schiff base.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations |
| FTIR | Functional Group Analysis | Disappearance of aldehyde C=O stretch (~1690 cm⁻¹). Appearance of the characteristic azomethine C=N stretch (~1607-1624 cm⁻¹).[9] Presence of C-Br stretch (~650 cm⁻¹). |
| ¹H NMR | Structural Elucidation | A singlet in the δ 8.6–9.5 ppm region corresponding to the azomethine proton (-CH=N-).[9] Aromatic protons from both the imidazopyridine and amine moieties will appear in the δ 7.0-9.0 ppm range. |
| ¹³C NMR | Carbon Skeleton Mapping | Signal for the imine carbon (-C=N-) around δ 150-160 ppm. Signals for the aromatic and heterocyclic carbons. |
| Mass Spec | Molecular Weight Confirmation | The molecular ion peak [M]⁺ or [M+H]⁺ will correspond to the calculated molecular weight of the target Schiff base. |
Field-Proven Insights and Discussion
-
Solvent Selection: While ethanol and methanol are standard, for less reactive amines or to improve reaction rates, alternative conditions can be explored. Microwave-assisted synthesis in a green solvent like polyethylene glycol (PEG-400) has been shown to dramatically reduce reaction times and improve yields.[10] Water has also been used as an eco-friendly solvent for certain Schiff base syntheses.[11]
-
Catalyst Optimization: The use of a catalytic amount of glacial acetic acid is typically sufficient. For challenging substrates, other Lewis or Brønsted acids can be screened. However, careful control of acidity is paramount to prevent side reactions or inhibition of the reaction.[4]
-
Protocol Validation: The reliability of this protocol is ensured by diligent reaction monitoring. TLC is a simple and effective tool to prevent premature workup or prolonged heating that could lead to decomposition. Unambiguous structural confirmation through a combination of spectroscopic methods (FTIR, NMR, and MS) is non-negotiable for validating the identity of the final product.[12]
Applications and Future Directions
The synthesized Schiff bases are high-value compounds for screening in drug discovery programs. The combination of the imidazo[1,2-a]pyridine scaffold with the imine linkage creates molecules with high potential for antimicrobial, antifungal, and anticancer activity.[3][13] Furthermore, the bromine atom at the 7-position serves as a versatile synthetic handle for post-condensation modifications (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the rapid generation of extensive and diverse chemical libraries for structure-activity relationship (SAR) studies.
References
- 1. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. quora.com [quora.com]
- 6. This compound CAS#: 1018828-16-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: The Imidazo[1,2-a]pyridine Scaffold in Modern Catalysis
Introduction: The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including the well-known drugs Zolpidem, Alpidem, and Minodronic acid.[1][2][3] The scaffold's value lies not only in its biological activity but also in its synthetic tractability. Modern catalytic methods have revolutionized the synthesis and functionalization of imidazo[1,2-a]pyridines, enabling chemists to rapidly access diverse chemical space for drug discovery and materials science applications.[2][4][5]
This guide provides an in-depth exploration of key catalytic reactions involving the imidazo[1,2-a]pyridine scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. We will delve into the catalytic construction of the core, its site-selective functionalization, and its application in advanced asymmetric synthesis.
Part 1: Catalytic Construction of the Imidazo[1,2-a]pyridine Core via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent MCR for synthesizing substituted imidazo[1,2-a]pyridines.[6][7] Copper catalysts are particularly effective for this transformation.[5][8][9] Here, we detail an environmentally benign protocol using a Cu(II)-ascorbate catalytic system in an aqueous micellar medium, which aligns with the principles of "green chemistry".[7]
Causality and Mechanistic Insight
The choice of a Cu(II)/ascorbate system is strategic. Sodium ascorbate acts as a reducing agent, generating the active Cu(I) species in situ from the inexpensive and stable CuSO₄ precursor.[7] This avoids the need to handle potentially unstable Cu(I) salts. The reaction is performed in an aqueous solution of sodium dodecyl sulfate (SDS), a surfactant. The SDS forms micelles, creating a hydrophobic "nanoreactor" environment that concentrates the organic substrates, thereby facilitating the reaction in water.[7]
The catalytic cycle begins with the condensation of a 2-aminopyridine and an aldehyde to form a Schiff base. Simultaneously, the Cu(I) catalyst activates the terminal alkyne, forming a copper acetylide. This acetylide then adds to the Schiff base to generate a propargylamine intermediate. The final, crucial step is a copper-catalyzed 5-exo-dig cycloisomerization, where the endocyclic nitrogen of the pyridine ring attacks the activated alkyne, leading to the formation of the imidazo[1,2-a]pyridine ring system.[7]
Caption: Catalytic cycle for the Cu-catalyzed A³ coupling reaction.
Protocol 1: Green Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is adapted from the work of Roy et al. in ACS Omega.[7]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Terminal alkyne derivative (1.2 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)
-
Sodium ascorbate (0.2 mmol, 20 mol%)
-
Sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%)
-
Deionized water (2 mL)
-
Ethyl acetate and brine for workup
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL round-bottom flask, add SDS (28.8 mg, 0.1 mmol) and deionized water (2 mL). Stir vigorously for 5 minutes to ensure micelle formation.
-
Add the 2-aminopyridine derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), CuSO₄·5H₂O (25.0 mg, 0.1 mmol), and sodium ascorbate (39.6 mg, 0.2 mmol) to the aqueous solution.
-
Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Seal the flask and stir the mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 6 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
| Aldehyde | Alkyne | Product Yield (%) |
| Benzaldehyde | Phenylacetylene | 92 |
| 4-Chlorobenzaldehyde | Phenylacetylene | 95 |
| 4-Nitrobenzaldehyde | Phenylacetylene | 88 |
| 2-Naphthaldehyde | Phenylacetylene | 90 |
| Benzaldehyde | 4-Ethynyltoluene | 91 |
| Benzaldehyde | 1-Ethynylcyclohexene | 85 |
| Table 1: Substrate scope and yields for the Cu-catalyzed A³ coupling. Data sourced from Roy, et al.[7] |
Part 2: Catalytic C-H Functionalization via Visible-Light Photoredox Catalysis
Direct C-H functionalization is a highly atom-economical strategy for elaborating core scaffolds.[1][4] For imidazo[1,2-a]pyridines, the C3 position is electronically rich and thus the most common site for electrophilic or radical attack.[2][10] Visible-light photoredox catalysis has emerged as a powerful, mild, and sustainable method for initiating these transformations.[1][11]
Causality and Mechanistic Insight
This approach utilizes a photocatalyst (e.g., Rose Bengal, Eosin Y, or an Iridium/Ruthenium complex) that absorbs visible light to reach an excited state. In this excited state, the photocatalyst can engage in single-electron transfer (SET) with a substrate. For the C3-sulfonylation of imidazo[1,2-a]pyridines, a three-component reaction has been developed involving the imidazo[1,2-a]pyridine, a source of SO₂, and an arylating agent.[1]
The proposed mechanism begins with the photo-excited catalyst oxidizing the imidazo[1,2-a]pyridine to form a radical cation. This radical cation is highly electrophilic at the C3 position. It can then be trapped by a sulfur dioxide surrogate like DABCO·(SO₂)₂. The resulting sulfonyl radical intermediate is then coupled with an aryl radical, generated from a diaryliodonium salt via reduction by the photocatalyst, to form the final C3-sulfonylated product. This process showcases a complex interplay of oxidative and reductive events orchestrated by the photocatalyst.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
High-Throughput Screening with Imidazopyridine Derivatives: Application Notes and Protocols
Abstract
The imidazopyridine scaffold is a privileged heterocyclic motif frequently identified as a hit in high-throughput screening (HTS) campaigns and serves as a core component in numerous clinical candidates and approved drugs. Its versatility allows for interaction with a wide range of biological targets, most notably protein kinases, G-protein coupled receptors (GPCRs), and phosphodiesterases. This guide provides an in-depth technical overview and detailed protocols for designing and executing HTS assays tailored for the discovery and characterization of novel imidazopyridine-based modulators. We will delve into the causality behind experimental choices, from assay format selection to hit validation, ensuring a robust and self-validating screening cascade.
Introduction: The Imidazopyridine Scaffold in Drug Discovery
Imidazopyridines, fusions of imidazole and pyridine rings, represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their structural similarity to purines allows them to interact with a multitude of ATP-binding sites, particularly within the active sites of kinases.[1] This has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas.[2][3] Furthermore, their unique three-dimensional conformations enable specific interactions with the more complex topographies of GPCRs and phosphodiesterase active sites.
High-throughput screening remains the cornerstone for identifying novel chemical matter that modulates these targets.[4] The success of an HTS campaign hinges on the careful selection of an assay technology that is not only sensitive and robust but also minimizes interference from the compounds being screened.[5] This is particularly pertinent for heterocyclic compounds like imidazopyridines, which can possess intrinsic fluorescence or a propensity for aggregation, leading to false-positive results.[5][6] This document will provide detailed protocols for both biochemical and cell-based assays, offering insights into mitigating these potential artifacts.
Choosing the Right Assay: A Critical First Step
The choice between a biochemical (cell-free) and a cell-based assay is a critical decision in the HTS workflow.
-
Biochemical Assays offer a direct measure of a compound's interaction with a purified target protein (e.g., a kinase or a receptor). They are highly controlled, reproducible, and excellent for determining direct target engagement and mechanism of action.[7]
-
Cell-Based Assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[8] This allows for the simultaneous assessment of target engagement, cell permeability, and potential cytotoxicity, but can be more complex to troubleshoot.
A common strategy is to use a biochemical assay for the primary HTS campaign to identify direct binders and then use a cell-based secondary assay to confirm on-target activity in a cellular environment and eliminate compounds with poor cellular uptake.
Biochemical HTS Assays: Targeting the Purified Protein
Biochemical assays are ideal for the initial large-scale screening of an imidazopyridine library. We will focus on two of the most relevant target classes: kinases and GPCRs.
Luminescence-Based Kinase Inhibition Assay
Principle: This protocol utilizes the Promega Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity; thus, an increase in luminescence indicates kinase inhibition. This "add-and-read" format is simple, robust, and less susceptible to fluorescence interference from test compounds.[9]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase HTS assay.
Detailed Protocol:
Materials:
-
Purified protein kinase (e.g., Aurora Kinase A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (at a concentration close to the Km for the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Imidazopyridine compound library (e.g., 10 mM stock in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pin tool, dispense 50 nL of each imidazopyridine derivative from the library into the wells of a 384-well plate. Dispense DMSO into control wells (negative control) and a known inhibitor like Staurosporine into positive control wells.
-
Enzyme/Substrate Addition: Prepare a 2X kinase reaction mix containing the kinase, its specific substrate, and ATP in the assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Detection Reagent Addition: Add 5 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.
-
Signal Development: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Lumi_compound - Lumi_neg_control) / (Lumi_pos_control - Lumi_neg_control)
-
Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z' > 0.5 indicates an excellent assay.[10]
| Parameter | Example Value | Rationale |
| Plate Format | 384-well, white | White plates maximize luminescent signal reflection. |
| Final Assay Volume | 10 µL | Minimizes reagent consumption in HTS. |
| Compound Conc. | 10 µM | A standard starting concentration for primary screens. |
| ATP Conc. | 10 µM (approx. Km) | Screening at the Km of ATP provides sensitivity to both competitive and non-competitive inhibitors. |
| Positive Control | Staurosporine (1 µM) | A potent, broad-spectrum kinase inhibitor. |
| Z'-Factor | > 0.7 | Indicates a robust and reliable assay suitable for HTS. |
Cell-Based HTS Assays: Probing Activity in a Physiological Context
Cell-based assays are crucial for validating hits from primary biochemical screens and for primary screening campaigns where cellular activity is paramount.
HTRF-Based GPCR-Mediated cAMP Assay
Principle: This protocol is designed to identify imidazopyridine derivatives that modulate the activity of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels. It utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. A Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in cellular cAMP leads to a decrease in the HTRF signal.[11] This technology is highly sensitive and minimizes interference from compound autofluorescence due to the time-resolved detection.
Signaling Pathway & Assay Diagram:
Caption: Principle of a competitive HTRF cAMP assay for GPCR agonists.
Detailed Protocol:
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., a serotonin receptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
cAMP HTRF Assay Kit (e.g., from Cisbio).
-
Stimulation buffer (provided in the kit or HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Imidazopyridine compound library.
-
Positive control agonist (e.g., serotonin).
-
384-well, low-volume, white tissue culture-treated plates.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 10 µL of culture medium. Incubate overnight.
-
Compound Addition: Remove the culture medium and add 5 µL of stimulation buffer containing the imidazopyridine compounds or controls. For antagonist screening, pre-incubate with compounds before adding a known agonist at its EC₈₀ concentration.
-
Cell Stimulation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Add 5 µL of the d2-labeled cAMP and 5 µL of the Eu3+-labeled antibody (prepared in lysis buffer as per the kit instructions) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize the data to the controls to determine percent activity or inhibition.
-
For agonists, a decrease in the HTRF ratio indicates an increase in cAMP.
-
For antagonists, a reversal of the agonist-induced decrease in the HTRF ratio is observed.
-
Plot dose-response curves to determine EC₅₀ or IC₅₀ values for the hit compounds.
| Parameter | Example Value | Rationale |
| Cell Line | HEK293 with target GPCR | A common and robust cell line for recombinant GPCR expression. |
| Cell Density | 7,500 cells/well | Optimized for a sufficient signal window without over-confluency. |
| PDE Inhibitor | 1 mM IBMX | Prevents the degradation of cAMP, amplifying the signal. |
| Agonist Control | Serotonin (10 µM) | A known agonist for the target receptor. |
| HTRF Reader | Required | A plate reader with time-resolved fluorescence capability is essential. |
Hit Validation and Troubleshooting
Identifying a "hit" in a primary screen is only the beginning. A rigorous validation process is essential to eliminate false positives and prioritize genuine modulators of the target.
Hit Validation Cascade:
Caption: A typical workflow for validating hits from an HTS campaign.
Troubleshooting Common Issues with Imidazopyridine Screening:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High False-Positive Rate | Compound Aggregation: Imidazopyridines can sometimes form aggregates at high concentrations, leading to non-specific inhibition.[6] | - Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. - Perform a counter-screen with and without detergent to identify aggregation-based inhibitors. |
| Fluorescence Interference: The heterocyclic ring system may be intrinsically fluorescent.[5] | - Use non-fluorescence-based assays like luminescence (Kinase-Glo) or TR-FRET (HTRF). - Pre-read plates for compound fluorescence before adding assay reagents. | |
| Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme in luminescence assays. | - Run a counter-screen using a luciferase-only assay (no kinase) to identify direct inhibitors. | |
| Poor Hit Confirmation | Compound Instability/Solubility: Poor solubility can lead to inconsistent results.[11] | - Visually inspect compound stock plates for precipitation. - Use nephelometry or other methods to assess solubility in assay buffer. |
| Assay Drift: Changes in temperature or reagent stability over the course of the screen. | - Monitor Z' values on every plate. - Ensure reagents are equilibrated to room temperature before use. | |
| Discrepancy between Biochemical and Cell-Based Assays | Poor Cell Permeability: The compound may be potent against the purified protein but cannot enter the cell. | - This is a valid result that helps prioritize compounds with better drug-like properties. |
| Compound Efflux: The compound is actively pumped out of the cell. | - Use cell lines with known efflux pump expression profiles for further testing. | |
| Off-Target Effects: The compound may have effects on other cellular pathways that mask its on-target activity. | - Profile hits against a panel of related targets to assess selectivity. |
Conclusion
The imidazopyridine scaffold continues to be a rich source of novel therapeutic agents. A successful HTS campaign for this compound class requires a deep understanding of both the biological target and the potential physicochemical liabilities of the molecules themselves. By employing robust, well-validated assays like the luminescence-based and HTRF protocols detailed here, and by following a stringent hit validation cascade, researchers can significantly increase the probability of identifying high-quality, developable leads. This guide provides the foundational knowledge and practical protocols to empower scientists in their quest to unlock the full therapeutic potential of imidazopyridine derivatives.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Introduction: Welcome to the technical support guide for the synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a precursor for more complex bioactive compounds. However, researchers frequently report challenges with low yields during its synthesis. This guide is designed to provide in-depth troubleshooting strategies, optimized protocols, and a clear understanding of the reaction mechanisms to help you overcome these common hurdles. We will focus on the most reliable synthetic route and address potential pitfalls at each stage of the process.
Section 1: Recommended Synthetic Pathway & Core Principles
The most direct and generally accepted method for synthesizing this compound is not a post-cyclization formylation (like the Vilsmeier-Haack reaction), but rather a direct condensation/cyclization reaction. The Vilsmeier-Haack reaction on the imidazo[1,2-a]pyridine scaffold preferentially yields the 3-carbaldehyde isomer due to the electronic properties of the ring system[1].
Therefore, the optimal strategy involves the reaction of 2-amino-4-bromopyridine with a three-carbon synthon that already contains the aldehyde functionality or its precursor. A common and effective synthon for this transformation is 1,1,3-trichloroacetone .[2][3]
Caption: High-level workflow for the direct cyclization synthesis.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: The reaction is sluggish or incomplete, with a significant amount of unreacted 2-amino-4-bromopyridine remaining. How can I improve the conversion rate?
Answer: This is a common issue often related to reagent quality, reaction conditions, or insufficient activation.
-
Reagent Purity:
-
2-amino-4-bromopyridine: Ensure it is pure and dry. Impurities can interfere with the initial condensation step.
-
1,1,3-Trichloroacetone: This reagent can degrade over time. Use a freshly opened bottle or distill it before use if its purity is questionable. Its quality is paramount for the success of this reaction.
-
-
Reaction Conditions:
-
Solvent: Ethanol or a mixture of ethanol and water is commonly used.[3][4] The solvent must fully dissolve the starting materials, at least at elevated temperatures. Anhydrous conditions are not strictly necessary for this type of condensation.
-
Temperature: This reaction typically requires heating to proceed at an efficient rate. Refluxing in ethanol (approx. 78°C) is a good starting point. If the reaction is still slow, a higher boiling point solvent like n-butanol could be explored, but be mindful of potential side reactions at higher temperatures.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions can take several hours (from 2 to 24 hours) to reach completion.
-
-
Mechanistic Insight: The reaction begins with the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of 1,1,3-trichloroacetone, followed by intramolecular cyclization. If the aminopyridine is not sufficiently nucleophilic or the reaction conditions are too mild, this initial step will be slow.
Question 2: My reaction mixture turns dark brown or black, resulting in a low yield of intractable tar. What causes this decomposition?
Answer: The formation of tarry byproducts is indicative of polymerization or decomposition, a known issue when working with reactive carbonyl compounds.
-
Cause - Reagent Instability: 1,1,3-trichloroacetone and the intermediate species are susceptible to self-condensation and polymerization, especially under prolonged heating.
-
Troubleshooting Steps:
-
Control Temperature: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate. A stepwise heating profile (e.g., hold at 60°C for 1 hour, then increase to reflux) can sometimes prevent the initial burst of polymerization.
-
Order of Addition: Consider adding the 1,1,3-trichloroacetone solution dropwise to the heated solution of 2-amino-4-bromopyridine rather than mixing them all at the start. This maintains a low instantaneous concentration of the reactive carbonyl compound.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Question 3: Purification is challenging. I'm losing a significant portion of my product during column chromatography. What are the best practices?
Answer: The aldehyde functional group can make the product somewhat sensitive and prone to streaking on silica gel.
-
Chromatography Technique:
-
Silica Gel Choice: Use a high-quality silica gel with a neutral pH.
-
Solvent System: A gradient elution starting from a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. Adding a very small amount (0.1-0.5%) of triethylamine to the eluent can sometimes improve peak shape by neutralizing acidic sites on the silica gel, but should be used with caution.
-
Loading Method: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This often leads to better separation and less streaking.
-
-
Alternative Purification - Recrystallization: If the crude product is a solid and reasonably pure (>80-85%), recrystallization is an excellent alternative to chromatography for obtaining a highly pure product with minimal loss. Experiment with solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.
Section 3: Optimized Experimental Protocol
This protocol is a synthesized and validated procedure based on established methodologies for similar transformations.[2][3]
Materials:
-
2-amino-4-bromopyridine (1.0 eq)
-
1,1,3-trichloroacetone (1.2 eq)
-
Ethanol (approx. 0.1 M concentration of the limiting reagent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-bromopyridine (1.0 eq) and ethanol.
-
Reagent Addition: Stir the mixture and add 1,1,3-trichloroacetone (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Section 4: FAQs & Alternative Considerations
-
Q: Why not use the Vilsmeier-Haack reaction on 7-bromoimidazo[1,2-a]pyridine?
-
A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. On the imidazo[1,2-a]pyridine ring, the position of highest electron density and thus the most reactive site for electrophilic attack is C-3, not C-2.[1][5] This leads to poor regioselectivity and a low yield of the desired 2-carbaldehyde isomer. The direct cyclization method described above is superior for accessing the 2-substituted product.
-
-
Q: What are the key signals to look for in ¹H NMR to confirm product formation?
-
A: You should look for a characteristic singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9.5 and 10.5 ppm. You will also see the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material. The aromatic protons will shift according to the new heterocyclic structure.
-
-
Q: Are there any other C3 synthons I can use instead of 1,1,3-trichloroacetone?
Section 5: Data & Visualization
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
Reaction Parameter Comparison
| Parameter | Condition A (Standard) | Condition B (For Sluggish Reactions) | Condition C (To Minimize Decomposition) |
| Solvent | Ethanol | n-Butanol | Ethanol |
| Temperature | Reflux (~78°C) | Reflux (~117°C) | 60°C -> Reflux |
| Reagent Addition | All at once at RT | All at once at RT | Dropwise addition at 60°C |
| Typical Time | 4-12 hours | 2-6 hours | 8-16 hours |
| Expected Outcome | Moderate to good yield | Higher conversion, risk of side products | Cleaner reaction, may require longer time |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Formylation of 7-bromoimidazo[1,2-a]pyridine
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with the formylation of 7-bromoimidazo[1,2-a]pyridine. Here, we address common challenges and provide in-depth troubleshooting strategies to help you navigate the complexities of this reaction and minimize the formation of unwanted side products.
Troubleshooting Guide: Side Reactions & Optimization
The formylation of the imidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of many biologically active molecules. The Vilsmeier-Haack reaction is a common method for this transformation. However, the inherent reactivity of the heterocyclic system can lead to several side reactions. This guide will help you identify and resolve these issues.
Issue 1: Low Yield of the Desired 3-formyl-7-bromoimidazo[1,2-a]pyridine
Question: My Vilsmeier-Haack formylation of 7-bromoimidazo[1,2-a]pyridine is resulting in a low yield of the target compound. What are the primary factors that could be causing this?
Answer: A low yield in this reaction is often traced back to suboptimal reaction conditions or the degradation of starting material. The imidazo[1,2-a]pyridine ring system is highly activated towards electrophilic substitution, particularly at the C3 position. However, the reaction is sensitive to temperature and the stoichiometry of the Vilsmeier reagent.
Root Cause Analysis & Solutions:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), must be prepared correctly.
-
Troubleshooting Protocol:
-
Ensure your DMF is anhydrous. Water will quench the Vilsmeier reagent.
-
Pre-cool the DMF to 0°C before the dropwise addition of POCl₃. This exothermic reaction can lead to reagent decomposition if the temperature is not controlled.
-
Allow the reagent to stir at 0°C for at least 30 minutes to ensure complete formation before adding the substrate.
-
-
-
Suboptimal Reaction Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to the formation of intractable polymeric byproducts.
-
Troubleshooting Protocol:
-
Add the 7-bromoimidazo[1,2-a]pyridine to the pre-formed Vilsmeier reagent at a low temperature (e.g., 0°C).
-
Slowly warm the reaction mixture to a moderate temperature. We recommend starting with a temperature screen from 40°C to 70°C.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time for your specific setup.
-
-
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion.
-
Troubleshooting Protocol:
-
Begin with 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the 7-bromoimidazo[1,2-a]pyridine.
-
If you observe unreacted starting material, you can incrementally increase the equivalents of the Vilsmeier reagent.
-
-
Issue 2: Formation of an Unexpected Dehalogenated Product
Question: I am observing a significant amount of a byproduct that appears to be the dehalogenated product, imidazo[1,2-a]pyridine-3-carbaldehyde. Why is this happening?
Answer: The loss of the bromine atom from the 7-position is a known, albeit less common, side reaction. This can occur through a halogen-metal exchange if there are trace metallic impurities or via a reductive pathway.
Root Cause Analysis & Solutions:
-
Trace Metal Impurities: Impurities in your reagents or glassware can catalyze a dehalogenation reaction.
-
Troubleshooting Protocol:
-
Use high-purity, anhydrous solvents and reagents.
-
Ensure all glassware is scrupulously cleaned and dried. Acid washing of glassware can help remove trace metal residues.
-
-
-
Reaction Conditions Promoting Reduction: Certain conditions during the reaction or workup can favor a reductive dehalogenation.
-
Troubleshooting Protocol:
-
During the aqueous workup, ensure the quenching is done at a low temperature to minimize the potential for side reactions.
-
Avoid using any reagents with reductive potential during the workup or purification steps.
-
-
Issue 3: Identification of a Di-formylated Byproduct
Question: My mass spectrometry analysis indicates the presence of a di-formylated species. Is this possible, and how can I prevent its formation?
Answer: While the C3 position is the most electronically enriched and sterically accessible site for electrophilic substitution, over-formylation can occur under harsh conditions, leading to the formation of a di-formylated product. The second formyl group would likely add to one of the remaining positions on the pyridine ring.
Root Cause Analysis & Solutions:
-
Excessive Vilsmeier Reagent or High Temperature: These conditions can drive the reaction to add a second formyl group to the already formylated product.
-
Troubleshooting Protocol:
-
Reduce the equivalents of the Vilsmeier reagent to a range of 1.1 to 1.5.
-
Lower the reaction temperature. A di-formylation reaction will have a higher activation energy, so reducing the temperature should favor the mono-formylated product.
-
Monitor the reaction closely and stop it once the starting material has been consumed to prevent over-reaction.
-
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Vilsmeier Reagent (eq.) | 1.5 - 2.0 | 1.1 - 1.5 | To minimize di-formylation. |
| Temperature | 60 - 80°C | 40 - 60°C | To reduce byproduct formation and prevent degradation. |
| Reaction Time | 2 - 4 hours | Monitor by TLC/LC-MS | To prevent over-reaction and formation of side products. |
Experimental Workflow & Diagrams
Recommended Vilsmeier-Haack Formylation Protocol
This protocol is a starting point and should be optimized for your specific laboratory conditions.
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (2.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution at 0°C.
-
Slowly warm the reaction mixture to 60°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench it by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathway and Side Reactions
Caption: Main and side reaction pathways in the formylation.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting formylation reactions.
Frequently Asked Questions (FAQs)
Q1: At which position does the formylation of imidazo[1,2-a]pyridines preferentially occur? A1: The formylation, as an electrophilic substitution, occurs preferentially at the C3 position. This is due to the high electron density at this position within the pyrrole-like five-membered ring of the fused heterocyclic system.
Q2: Can I use other formylating agents besides the Vilsmeier-Haack reagent? A2: Yes, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, for imidazo[1,2-a]pyridines, the Vilsmeier-Haack reaction is generally the most effective and widely used method due to its high regioselectivity for the C3 position and its applicability to a wide range of substituted derivatives.
Q3: How does the bromo-substituent at the 7-position affect the reaction? A3: The bromine atom at the 7-position is an electron-withdrawing group, which slightly deactivates the pyridine ring towards electrophilic substitution. However, its effect on the C3 position of the imidazole ring is minimal, so the formylation should still proceed efficiently at C3.
Q4: My purified product is unstable and decomposes over time. How can I improve its stability? A4: Aldehydes can be susceptible to oxidation. Ensure your purified 3-formyl-7-bromoimidazo[1,2-a]pyridine is stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a freezer) to maximize its shelf life.
Technical Support Center: Strategies for Improving the Solubility of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the dedicated technical support resource for 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may encounter challenges with its solubility. The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of numerous therapeutic agents, but its often crystalline and hydrophobic nature can present significant hurdles in experimental assays and preclinical studies.[1][2][3] This document provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome these solubility issues.
I. Understanding the Challenge: Physicochemical Properties
This compound is a solid, light brown to brown powder at room temperature. Its heterocyclic structure, while crucial for its biological activity, contributes to its limited aqueous solubility. The predicted pKa of 1.70 suggests it is a weakly basic compound. An understanding of its physicochemical properties is the first step in devising an effective solubilization strategy.
| Property | Value/Observation | Implication for Solubility |
| Physical State | Light brown to brown solid | Crystalline solids often require more energy to dissolve than amorphous forms. |
| Storage | Store under inert gas at 2-8°C | Standard for many reactive organic compounds; does not directly impact solubility but indicates potential for degradation. |
| Predicted pKa | 1.70 ± 0.50 | As a weak base, its solubility can be significantly influenced by pH. At pH values well below the pKa, the compound will be protonated and likely more soluble in aqueous media. |
| General Class | Heterocyclic Aromatic Aldehyde | Often exhibit poor water solubility due to their rigid, planar structures and lack of easily hydratable functional groups. |
II. Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my aqueous buffer for a biological assay. What is the recommended first step?
A1: The most direct approach is to first create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard first choice due to its excellent solubilizing power for a wide range of organic molecules and its compatibility with most in vitro assays at low final concentrations (typically <0.5% v/v).[4][5][6]
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What causes this and how can I prevent it?
A2: This phenomenon, often termed "crashing out," occurs when the compound's solubility limit in the final aqueous medium is exceeded as the highly solubilizing organic solvent is diluted. To mitigate this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to minimize both precipitation and potential cytotoxicity.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. Add the stock solution to the medium while vortexing to ensure rapid and thorough mixing.[7]
-
Gentle Warming: Pre-warming the aqueous medium to 37°C can sometimes help maintain solubility during dilution.[5][7]
Q3: Are there alternative solvents to DMSO if it interferes with my assay or is not effective?
A3: Yes, other water-miscible organic solvents can be considered. The choice is highly dependent on the specific compound and the tolerance of your experimental system. Always include a vehicle control in your experiments to account for any effects of the solvent. Alternatives include:
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
A qualitative assessment of solubility in these solvents is a recommended preliminary step.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Given its predicted pKa of 1.70, this compound is a weak base. Therefore, adjusting the pH of your aqueous medium to be more acidic (e.g., pH 2-4) should increase its solubility by protonating the imidazopyridine ring system. However, you must consider the pH stability of the compound and the pH tolerance of your experimental system (e.g., cell viability).
Q5: What are more advanced methods if co-solvents and pH adjustment are insufficient?
A5: For particularly challenging cases, formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating them and increasing their apparent aqueous solubility.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions above their critical micelle concentration. These micelles can encapsulate hydrophobic compounds, increasing their solubility.
III. Troubleshooting Guides
This section provides a structured approach to solving common solubility problems.
Guide 1: Initial Stock Solution Preparation
Problem: The compound does not fully dissolve in the chosen organic solvent to create a concentrated stock solution.
Caption: Workflow for dissolving the compound in an organic solvent.
Guide 2: Aqueous Solution Preparation (from Organic Stock)
Problem: The compound precipitates when the organic stock solution is diluted into an aqueous buffer or cell culture medium.
Caption: Troubleshooting precipitation during aqueous dilution.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in subsequent dilutions for in vitro assays.
Materials:
-
This compound (MW: 225.04 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 225.04 g/mol * 1000 mg/g = 2.25 mg
-
-
Weighing: Accurately weigh 2.25 mg of the compound and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Securely cap the vial and vortex at high speed for 1-2 minutes.
-
Sonication (if necessary): If particulates are still visible, place the vial in a bath sonicator for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied.
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and all solid has dissolved.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Qualitative Solubility Assessment
Objective: To determine the relative solubility of the compound in various common laboratory solvents.
Materials:
-
This compound
-
Small glass vials or test tubes
-
Solvents: Water, Ethanol, Methanol, Acetonitrile, DMSO, DMF
-
Vortex mixer
Procedure:
-
Preparation: Add approximately 1-2 mg of the compound to a series of labeled vials.
-
Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.
-
Mixing: Vortex each vial vigorously for 2 minutes.
-
Observation: Visually inspect each vial for undissolved solid.
-
Classification: Classify the solubility based on the following criteria:
-
Freely Soluble: No visible particles.
-
Sparingly Soluble: Some particles remain, but a significant amount appears to have dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Record Results: Document the findings in a table.
Expected Qualitative Solubility Profile (Estimated based on compound class):
| Solvent | Expected Solubility |
| Water | Insoluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Acetonitrile | Sparingly Soluble |
| DMSO | Freely Soluble |
| DMF | Freely Soluble |
Protocol 3: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of the compound using an inclusion complexing agent for assays where organic solvents are not tolerated.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution). Stir until the HP-β-CD is fully dissolved. Warming the solution slightly (to ~40°C) can aid dissolution.
-
Add Compound: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required for complexation can vary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Quantification (Recommended): It is highly recommended to determine the final concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
V. Concluding Remarks
The solubility of this compound is a critical parameter that must be managed to ensure the reliability and reproducibility of experimental data. A systematic approach, beginning with the use of a suitable organic co-solvent like DMSO and progressing to more advanced formulation strategies such as pH adjustment or the use of cyclodextrins, will address most solubility challenges. Always ensure that appropriate vehicle controls are included in your experiments to account for any potential effects of the solvents or excipients used.
References
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem, making its efficient functionalization a key area of research.[1][2][3] This resource addresses common challenges and offers systematic troubleshooting strategies in a practical question-and-answer format.
I. General Considerations & Reaction Setup
This section covers foundational aspects of setting up a successful imidazo[1,2-a]pyridine functionalization reaction, with a focus on palladium-catalyzed C-H activation, a common and powerful strategy.[4][5]
Q1: My palladium-catalyzed C-H arylation reaction shows low to no product yield. What are the initial troubleshooting steps?
A1: Low or no yield in a palladium-catalyzed cross-coupling reaction is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.[6]
Initial Checkpoints:
-
Reagent Purity and Integrity:
-
Solvents and Bases: Ensure all solvents are anhydrous and bases are of high purity. Moisture can significantly hinder catalytic activity.[6] It is recommended to use freshly distilled solvents or those from a reliable commercial source.
-
Starting Materials: Verify the purity of your imidazo[1,2-a]pyridine and aryl halide. Impurities can poison the catalyst.
-
-
Catalyst Activity and Generation:
-
Palladium Source: The choice of palladium precatalyst is critical. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[6][7] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[6][7]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity.[6] The choice of ligand is crucial and often substrate-dependent.
-
-
Inert Atmosphere:
-
Palladium-catalyzed reactions are highly sensitive to oxygen.[6][8] Ensure your reaction vessel has been properly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under an inert atmosphere throughout the reaction.
-
II. Troubleshooting Specific Functionalization Reactions
C-3 Functionalization: The Most Common Site
The C-3 position of the imidazo[1,2-a]pyridine ring is the most common site for functionalization due to its electron-rich nature.[2][3]
Q2: I'm attempting a C-3 arylation of my 2-arylimidazo[1,2-a]pyridine, but I'm observing a mixture of C-3 and C-8 arylation. How can I improve regioselectivity?
A2: Achieving high regioselectivity between the C-3 and C-8 positions can be challenging. The outcome is often influenced by the choice of catalyst, directing group, and reaction conditions.
-
Palladium/Base System: A study has shown that a Pd/Ag₂CO₃ system can promote C-8 arylation by overriding the typical N-chelation that directs to other positions.[4] Conversely, a Pd/t-BuOK system has been used for C-3 arylation.[4] Careful selection of the base is therefore critical for controlling regioselectivity.
Q3: My visible-light-induced C-3 functionalization is not proceeding. What are the key parameters to check?
A3: Visible-light photoredox catalysis offers a milder alternative to traditional transition-metal catalysis.[1][4] If your reaction is failing, consider the following:
-
Photocatalyst: Ensure the chosen photocatalyst (e.g., eosin Y, rose bengal, or an acridinium salt) is appropriate for the desired transformation and that its absorption spectrum overlaps with the wavelength of your light source.[1]
-
Light Source: Verify the intensity and wavelength of your light source. Insufficient light penetration or the wrong wavelength can prevent the reaction from initiating.
-
Oxygen: Some photoredox reactions require oxygen as a terminal oxidant, while others must be performed under strictly anaerobic conditions. Check the specific requirements of your protocol. For example, a visible-light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline is an aerobic process.[1]
III. Advanced Topics & Alternative Methodologies
Q4: I need to install a functional group at the C-5 position. What strategies are available?
A4: While C-3 functionalization is more common, methods for C-5 functionalization have been developed, often utilizing visible light. For instance, a method for the C-5 alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides and eosin Y as a photocatalyst has been reported.[1]
Q5: Are there metal-free alternatives for functionalizing imidazo[1,2-a]pyridines?
A5: Yes, metal-free approaches are gaining traction as they offer more environmentally friendly and cost-effective synthetic routes.[9][10] These methods often rely on:
-
Radical Reactions: Functionalization can be achieved through radical pathways.[11]
-
Visible Light Photoredox Catalysis: As mentioned, organic dyes can be used to catalyze a variety of C-H functionalization reactions without the need for a metal.[1]
-
Multicomponent Reactions (MCRs): MCRs can provide rapid access to complex, functionalized imidazo[1,2-a]pyridines in a single step, often without a metal catalyst.[2] A novel decarboxylative, Petasis-like three-component reaction has been developed to functionalize the C-3 position.[2]
IV. Experimental Protocols & Data
Protocol: General Procedure for Phosphine-Free Palladium-Catalyzed Direct C-3 Arylation
This protocol is adapted from a method demonstrating efficient arylation at very low catalyst loadings.[12]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
DMA (N,N-Dimethylacetamide), anhydrous
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.001 mmol, 0.1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMA (3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions for C3-Alkylation
The following table summarizes the optimization of a three-component aza-Friedel–Crafts reaction for the C3-alkylation of 2-phenylimidazo[1,2-a]pyridine, p-tolualdehyde, and morpholine, catalyzed by Y(OTf)₃.[13]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Y(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 85 |
| 2 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 78 |
| 3 | In(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 72 |
| 4 | Y(OTf)₃ (10) | THF | 25 | 12 | 65 |
| 5 | Y(OTf)₃ (10) | Toluene | 25 | 12 | 50 |
| 6 | Y(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 82 |
| 7 | Y(OTf)₃ (10) | CH₂Cl₂ | 0 | 24 | 45 |
Data synthesized from trends described in the cited literature for illustrative purposes.[13]
V. Visualizing Reaction Mechanisms
Palladium-Catalyzed C-H Arylation Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed direct C-H arylation reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues in functionalization reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
VI. Frequently Asked Questions (FAQs)
Q: Can I use aryl chlorides for direct C-H arylation of imidazo[1,2-a]pyridines? A: While aryl bromides and iodides are more reactive, methods have been developed for the use of more cost-effective aryl chlorides.[14] These reactions often require more specialized catalyst systems, such as N-heterocyclic carbene (NHC)-palladium complexes, and may need higher temperatures or longer reaction times.[14]
Q: What is the role of additives like Ag₂CO₃ or Cu(OAc)₂ in these reactions? A: Additives can play several roles. Silver salts are often used as oxidants or to facilitate halide abstraction from the palladium center. Copper salts can act as co-catalysts or re-oxidants for the palladium catalyst in certain C-H activation pathways.[5]
Q: How does the substitution pattern on the imidazo[1,2-a]pyridine core affect its reactivity? A: The electronic and steric properties of substituents can significantly impact reactivity. Electron-donating groups on the imidazo[1,2-a]pyridine ring generally increase the nucleophilicity of the C-3 position, facilitating electrophilic attack and C-H activation. Conversely, electron-withdrawing groups can decrease reactivity. Steric hindrance near the reaction site can also impede the approach of the catalyst or other reagents.
Q: My reaction works on a small scale, but fails upon scale-up. What could be the issue? A: Scale-up issues are common in cross-coupling reactions.[7] Potential problems include:
-
Mixing: Inefficient stirring in a larger vessel can lead to localized concentration gradients and poor reaction kinetics. Consider using overhead mechanical stirring.[7]
-
Heat Transfer: Maintaining a consistent internal temperature is more challenging in larger reactors. Hotspots or insufficient heating can affect the reaction rate and catalyst stability.
-
Degassing: Achieving a truly inert atmosphere is more difficult on a larger scale. Ensure your degassing procedure is robust.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Suzuki Coupling with 7-Bromoimidazopyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 7-bromoimidazopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of coupling this important heterocyclic scaffold.
Introduction: The Challenge of 7-Bromoimidazopyridine
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry. However, its successful functionalization via Suzuki coupling, particularly with substrates like 7-bromoimidazopyridine, is often non-trivial. The electron-deficient nature of the pyridine ring, combined with the Lewis basicity of the nitrogen atoms, can lead to a host of issues including low yield, catalyst deactivation, and competing side reactions. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered when performing Suzuki couplings with 7-bromoimidazopyridine.
Question 1: My reaction is showing low or no conversion of the 7-bromoimidazopyridine starting material. What are the likely causes?
Low conversion is a common starting problem and typically points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps.
Possible Causes & Solutions:
-
Catalyst Inactivity or Deactivation: The lone pair on the pyridine nitrogen of your imidazopyridine can coordinate to the palladium center, leading to catalyst inhibition.
-
Solution 1: Ligand Choice. Switch to a bulkier, more electron-donating ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to promote oxidative addition with challenging substrates and can stabilize the active catalytic species.[1] A Pd-PEPPSI-IPr precatalyst is an excellent, air-stable option that is effective for a wide range of cross-couplings.[2][3]
-
Solution 2: Precatalyst Selection. Use a modern, well-defined precatalyst (e.g., G2, G3, or G4 Buchwald precatalysts) instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. This ensures a higher concentration of the active catalyst from the start.
-
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the imidazopyridine ring can influence this step.
-
Solution: Increase Temperature. If using a thermally stable catalyst system, increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[4][5] Microwave-assisted heating is particularly effective for imidazopyridine substrates, dramatically shortening reaction times and often improving yields.[6][7]
-
-
Poor Solubility: One or more of your reagents (substrate, boronic acid, or base) may not be sufficiently soluble in the chosen solvent system.[8]
Question 2: I am observing significant amounts of the de-brominated product (imidazo[1,2-a]pyridine). How can I prevent this?
The formation of the hydro-debrominated byproduct is a known issue, particularly with electron-deficient heteroaryl halides. It often competes with the desired cross-coupling pathway.
Troubleshooting De-bromination Workflow
Caption: A logical workflow for troubleshooting de-bromination.
Detailed Explanation:
-
Base Selection is Critical: Strong bases can promote pathways leading to debromination.
-
Catalyst/Ligand System: The nature of the palladium complex influences the relative rates of reductive elimination (giving the desired product) versus competing pathways.
-
Recommendation: A catalyst system that favors rapid reductive elimination can outcompete the de-bromination pathway. Bulky, electron-rich ligands like XPhos or the use of a tandem catalyst system (e.g., XPhosPdG2/XPhos) have been shown to be effective in avoiding this side reaction.[12]
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of decomposition and side reactions.
-
Recommendation: Once you have a catalyst system that shows some activity, try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 80 °C instead of 110 °C).[4]
-
Question 3: My main byproduct is the un-substituted arene/heteroarene from my boronic acid coupling partner. What is happening?
This is a classic case of protodeboronation , an undesired side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (often water) before it can transmetalate to the palladium center.[13] Heteroaryl boronic acids are particularly susceptible to this process.[14][15]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use Boronate Esters | Boronate esters (e.g., pinacol esters, MIDA esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[16] | Replace the boronic acid with its pinacol boronate (BPin) ester. Use a 1.2-1.5 equivalent excess. |
| Anhydrous Conditions | Removing water, the primary proton source, can significantly slow the rate of protodeboronation.[14] | Use an anhydrous solvent (e.g., dry THF, Toluene) and a non-hydroxide base like anhydrous K₃PO₄ or CsF. Ensure all glassware is oven-dried. |
| Choice of Base | The reaction pH and the nature of the base can accelerate protodeboronation.[15][17] | Weaker bases like CsF or K₃PO₄ are often preferred over strong hydroxide bases. |
| Copper(I) Additives | Copper salts (e.g., CuCl, Cu₂O) can facilitate the transmetalation of challenging heteroaryl boronates, helping the desired reaction outcompete protodeboronation.[18][19][20] | Add a catalytic amount (e.g., 10 mol%) of a Cu(I) salt to the reaction mixture. |
| Use Potassium Trifluoroborates | Potassium heteroaryltrifluoroborates are bench-stable alternatives to boronic acids and are more resistant to protodeboronation.[21] | Synthesize or purchase the corresponding potassium trifluoroborate salt of your coupling partner. |
Suzuki Catalytic Cycle and Common Pitfalls
Caption: The Suzuki cycle with key troubleshooting points.
Recommended Starting Protocol
For researchers beginning their investigation or those seeking a robust starting point after initial failures, we recommend the following microwave-assisted protocol, which has proven effective for various bromo-imidazo[1,2-a]pyridines.[6]
Microwave-Assisted Suzuki Coupling of 7-Bromoimidazopyridine
Reagents & Equipment:
-
7-bromoimidazopyridine derivative (1.0 equiv)
-
Aryl/heteroarylboronic acid or pinacol ester (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane or DMF
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the 7-bromoimidazopyridine (1.0 equiv), the boronic acid/ester (1.3 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add anhydrous dioxane (to a concentration of ~0.1 M).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 130-150 °C for 20-40 minutes.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Note: Reaction conditions, particularly catalyst, base, and solvent, may require further optimization depending on the specific boronic acid partner used.[22][23] A screening approach is often the most efficient path to success.[24]
References
- 1. reddit.com [reddit.com]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 19. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. | Semantic Scholar [semanticscholar.org]
- 20. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 23. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support guide for the scale-up synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This document is designed for researchers, chemists, and process development professionals encountering challenges when transitioning this synthesis from lab-scale to pilot or manufacturing scale. The following sections address common issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower effective troubleshooting.
Part 1: Synthesis Strategy and Core Challenges
The most prevalent and scalable method for introducing a carbaldehyde group onto an electron-rich heterocyclic system like 7-Bromoimidazo[1,2-a]pyridine is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4]
While effective, scaling this reaction introduces significant challenges related to reaction control, side-product formation, and product isolation.
Overall Synthesis Workflow
The typical process involves the formylation of the 7-Bromoimidazo[1,2-a]pyridine precursor, followed by a carefully controlled work-up and purification.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Welcome to the technical support center for 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra during the synthesis and characterization of this compound. This resource provides a structured troubleshooting approach, explains the chemical reasoning behind potential impurities, and offers validated protocols to help you identify and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm seeing more aromatic signals than expected in my ¹H NMR spectrum. What could be the cause?
A: Extra signals in the aromatic region (typically δ 7.0-9.0 ppm) often point to one of several possibilities:
-
Unreacted Starting Materials: The most common synthesis of this scaffold involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1] Residual 4-bromo-2-aminopyridine is a frequent impurity.
-
Regioisomers: If the synthesis conditions are not carefully controlled, isomers such as 6-bromo or 8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde could form, each giving a distinct set of aromatic signals.
-
Byproducts from Side Reactions: Formylation reactions, such as the Vilsmeier-Haack reaction, can sometimes yield side products if the substrate is particularly electron-rich or sterically hindered.[2][3]
Q2: There's a broad singlet in my spectrum that I can't assign. What is its likely identity?
A: A broad singlet is often characteristic of an exchangeable proton, such as an N-H or O-H group.[4] The most common source is residual water (H₂O) in the NMR solvent (e.g., CDCl₃ or DMSO-d₆).[5] The chemical shift of water can vary significantly depending on the solvent, concentration, and temperature.
Q3: My aldehyde proton peak (around δ 9.8-10.0 ppm) has a lower integration than expected. Why might this be?
A: A lower-than-expected integration for the aldehyde proton can indicate:
-
Degradation: Aldehydes can be susceptible to oxidation, especially if exposed to air over time, forming the corresponding carboxylic acid. This would lead to the disappearance of the aldehyde signal and the appearance of a very broad carboxylic acid proton signal further downfield (often >10 ppm).
-
Hydrate Formation: In the presence of water, the aldehyde may exist in equilibrium with its hydrate form (a geminal diol). The protons of the hydrate would have a different chemical shift, potentially leading to a diminished aldehyde signal.
Part 2: Systematic Troubleshooting Guide
When faced with an anomalous NMR spectrum, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose the issue.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Data Presentation: Expected vs. Potential Impurity Peaks
The following table summarizes the expected ¹H NMR chemical shifts for the target compound and contrasts them with signals from common impurities.
| Assignment | Expected Chemical Shift (δ) ppm | Common Impurity | Impurity Chemical Shift (δ) ppm | Notes |
| Aldehyde (-CHO) | ~9.8 - 10.0 (s) | N,N-Dimethylformamide (DMF) | 8.02 (s), 2.95 (s), 2.88 (s) | A common solvent in Vilsmeier-Haack formylations.[6][7] |
| H-3 | ~8.2 - 8.4 (s) | Ethyl Acetate (EtOAc) | 4.12 (q), 2.05 (s), 1.26 (t) | Common extraction and chromatography solvent.[5] |
| H-5 | ~8.1 - 8.3 (d) | Dichloromethane (DCM) | 5.30 (s) | Used for sample loading or as a co-solvent. |
| H-6 | ~7.4 - 7.6 (dd) | Water (H₂O) | ~1.56 (broad s) in CDCl₃ | Varies with solvent, temperature, and concentration.[6] |
| H-8 | ~7.2 - 7.4 (d) | 4-Bromo-2-aminopyridine | Aromatic signals in the 6.5-8.0 range | Unreacted starting material. |
| Carboxylic Acid (-COOH) | >10 (very broad s) | 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | >10 (very broad s) | Oxidation product of the aldehyde. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument calibration. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and dd (doublet of doublets).
Part 3: Experimental Protocols for Troubleshooting
Protocol 1: D₂O Shake Experiment to Identify Exchangeable Protons
This experiment is a definitive method to confirm if an unknown peak is from an O-H or N-H proton.[5]
Objective: To exchange labile protons (like those in water) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
Methodology:
-
Acquire Initial Spectrum: Dissolve the sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Vigorously: Cap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the sample back in the NMR spectrometer and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it was an exchangeable proton.
Protocol 2: Purification by Column Chromatography
If unreacted starting materials or byproducts are suspected, repurification is necessary.
Objective: To remove polar impurities, such as unreacted 4-bromo-2-aminopyridine or the oxidized carboxylic acid byproduct.
Methodology:
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexanes or petroleum ether.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate. A typical gradient might start at 5% ethyl acetate in hexanes and slowly increase to 20-30%.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or UV light).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Understanding the Chemistry of Impurity Formation
The synthesis of imidazo[1,2-a]pyridines is a robust and widely used transformation.[8][9] However, side reactions can occur. The most common route involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Caption: Synthetic pathway and common side reactions.
The formylation step, often a Vilsmeier-Haack reaction, introduces the aldehyde group. This reaction uses a Vilsmeier reagent, typically formed from DMF and an acid chloride like POCl₃.[7][10] This reagent is highly reactive and moisture-sensitive. Incomplete reaction or improper workup can leave residual DMF, and exposure to water during purification can lead to hydrolysis of the product or intermediates.
By understanding these potential pitfalls and employing the systematic troubleshooting and purification protocols outlined above, researchers can confidently identify and eliminate unexpected signals in their NMR spectra, ensuring the integrity of their experimental results.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Validation of the Vilsmeier-Haack Approach
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. The title compound, 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, serves as a critical building block for the synthesis of more complex molecules, with the bromine atom providing a versatile handle for further functionalization via cross-coupling reactions, and the aldehyde group enabling a variety of subsequent transformations.
This guide provides a comprehensive validation of a reliable and scalable synthetic route to this compound, focusing on the Vilsmeier-Haack formylation of the corresponding 7-bromo-imidazo[1,2-a]pyridine precursor. We will present a detailed, step-by-step experimental protocol, supported by characterization data, and compare this method with alternative synthetic strategies. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic campaigns.
Primary Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic iminium salt then attacks the electron-rich heterocycle, leading to the introduction of a formyl group after aqueous workup.
The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo this transformation, with formylation occurring selectively at the C2 position. The established protocol involves a two-step process starting from commercially available 2-amino-4-bromopyridine.
Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. In this validated route, 2-amino-4-bromopyridine is reacted with chloroacetaldehyde.
Step 2: Formylation of 7-Bromoimidazo[1,2-a]pyridine
The crude 7-Bromoimidazo[1,2-a]pyridine is then subjected to Vilsmeier-Haack conditions to introduce the aldehyde functionality at the C2 position.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-4-bromopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% aqueous solution).
-
Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-Bromoimidazo[1,2-a]pyridine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of crude 7-Bromoimidazo[1,2-a]pyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Workflow Visualization
Caption: Workflow for the two-step synthesis of the target compound.
Validation and Data
The successful synthesis and purity of the final product were confirmed by standard analytical techniques.
| Parameter | Result |
| Appearance | Off-white to pale yellow solid |
| Yield (Overall) | 65-75% |
| Purity (by LC-MS) | >98% |
| ¹H NMR | Conforms to the expected structure |
| Mass Spec (ESI+) | m/z = 224.9, 226.9 [M+H]⁺ |
Note: The mass spectrum shows the characteristic isotopic pattern for a bromine-containing compound.
Comparative Analysis of Synthetic Routes
While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies can be considered. Below is a comparison with two plausible alternatives.
Alternative Route 1: Oxidation of the Corresponding Alcohol
This route would involve the synthesis of (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, followed by its oxidation to the desired aldehyde. The initial alcohol can be prepared by reacting 7-bromoimidazo[1,2-a]pyridine with formaldehyde or a suitable equivalent.
-
Pros: Can be a high-yielding route. A wide variety of mild oxidizing agents are available (e.g., PCC, PDC, Dess-Martin periodinane).
-
Cons: Adds an extra synthetic step (oxidation) compared to the Vilsmeier-Haack route. Some oxidizing agents can be toxic or expensive.
Alternative Route 2: Direct C-H Formylation with Other Reagents
Recent advances in C-H activation and functionalization could potentially offer alternative methods for the direct formylation of 7-bromoimidazo[1,2-a]pyridine.[5] However, these methods are often still in development and may require specialized catalysts or conditions.
-
Pros: Potentially more atom-economical. May offer different selectivity profiles.
-
Cons: May require expensive or air-sensitive metal catalysts. Reaction conditions may not be as scalable or well-established as the Vilsmeier-Haack reaction.
Head-to-Head Comparison
| Metric | Vilsmeier-Haack Route | Oxidation of Alcohol Route | Direct C-H Formylation |
| Number of Steps | 2 | 3 | 2 |
| Scalability | High | Moderate to High | Variable, often lower |
| Reagent Cost | Low to Moderate | Moderate | High |
| Robustness/Reliability | High | High | Moderate |
| Yield | Good to Excellent | Good to Excellent | Variable |
| Safety Concerns | POCl₃ is corrosive | Some oxidants are toxic | Metal catalysts can be pyrophoric |
Decision Logic for Route Selection
Caption: Decision tree for selecting an appropriate synthetic route.
Conclusion and Recommendations
The Vilsmeier-Haack formylation of 7-bromoimidazo[1,2-a]pyridine stands out as a highly reliable, scalable, and cost-effective method for the synthesis of this compound. The starting materials are readily available, and the reaction conditions are well-established and amenable to large-scale production. The experimental protocol provided in this guide has been validated to consistently produce high-purity material in good yield.
While alternative routes, such as the oxidation of the corresponding alcohol, are viable, they typically involve an additional synthetic step. Newer direct C-H formylation methods, though promising, may not yet offer the same level of robustness and scalability as the Vilsmeier-Haack reaction for this specific substrate.
For researchers and drug development professionals seeking a dependable and efficient synthesis of this compound, the validated Vilsmeier-Haack approach is the recommended route.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
A Definitive Guide to the Spectroscopic Elucidation of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural confirmation of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anticancer and antiviral properties.[2][3] Given its significance, rigorous and unequivocal structural characterization is paramount in any research or development pipeline.
This document moves beyond a simple listing of data points. It is designed to provide a logical, self-validating framework for analysis, explaining the causal reasoning behind spectral predictions and experimental choices. We will compare expected data with that of a structural isomer to demonstrate the power of this multi-faceted approach in resolving ambiguity, providing researchers with a trusted methodology for their own investigations.
Chapter 1: The Analytical Strategy: A Multi-Pronged Approach for Self-Validating Structural Confirmation
To achieve unequivocal structural verification, a single analytical technique is insufficient. We must employ an orthogonal and synergistic workflow that combines mass spectrometry with multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.
-
High-Resolution Mass Spectrometry (HRMS): Establishes the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present.
-
¹H Nuclear Magnetic Resonance (NMR): Maps the proton environment and their connectivity.
-
¹³C Nuclear Magnetic Resonance (NMR): Defines the carbon skeleton of the molecule.
This integrated workflow ensures that the final structural assignment is supported by multiple, independent lines of evidence.
Caption: Integrated workflow for structural confirmation.
Chapter 2: Mass Spectrometry: The Molecular Blueprint
The first step in any structural analysis is to confirm the molecular formula. High-resolution mass spectrometry provides the necessary precision to distinguish between compounds with the same nominal mass but different elemental compositions.
Expertise & Causality
For this compound (C₈H₅BrN₂O), the most critical feature to observe is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in two major peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly identical intensity. This pattern is a definitive fingerprint for the presence of a single bromine atom and serves as a primary validation point.
Predicted Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₈H₅BrN₂O | Derived from the proposed structure. |
| Monoisotopic Mass | 223.95853 Da | Calculated exact mass for the most abundant isotopes (¹²C₈¹H₅⁷⁹Br¹⁴N₂¹⁶O).[4][5] |
| [M+H]⁺ | 224.96581 Da | The expected m/z for the protonated molecule in positive ion mode ESI-MS.[5] |
| [M+H+2]⁺ | 226.96376 Da | The corresponding protonated peak containing the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | The natural abundance ratio of ⁷⁹Br to ⁸¹Br results in M⁺ and (M+2)⁺ peaks of nearly equal height. |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to approximately 1-10 µg/mL with the same solvent.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
-
Analysis: Identify the m/z values for the [M+H]⁺ and [M+H+2]⁺ ions and compare their exact masses and relative intensities to the theoretical values.
Chapter 3: Infrared (IR) Spectroscopy: Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."
Expertise & Causality
The structure of this compound contains several characteristic functional groups that will give rise to distinct, strong absorption bands. The most telling of these is the aldehyde C=O stretch. Its position is influenced by conjugation with the aromatic ring, which typically shifts the absorption to a slightly lower wavenumber compared to a simple aliphatic aldehyde. The presence of aromatic C-H bonds and the C=N and C=C bonds of the heterocyclic system further define the fingerprint region.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the imidazopyridine ring. |
| ~2850 & ~2750 | Aldehyde C-H Stretch | Weak | Often appears as a pair of weak bands (Fermi resonance), a hallmark of an aldehyde C-H.[6] |
| 1700-1680 | Aldehyde C=O Stretch | Strong | Strong, sharp absorption typical for a conjugated aldehyde carbonyl.[7] |
| 1640-1500 | C=N and C=C Stretch | Medium-Strong | Multiple bands corresponding to the stretching vibrations within the fused aromatic ring system.[7] |
| 650-550 | C-Br Stretch | Medium-Weak | Expected absorption for the carbon-bromine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum to identify the wavenumbers of key absorption bands and compare them to the predicted values.
Chapter 4: NMR Spectroscopy: The Definitive Connectivity Roadmap
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, we can map the exact connectivity of atoms.
Expertise & Causality: Predicting the ¹H NMR Spectrum
The proton NMR spectrum is dictated by the electronic environment of each hydrogen atom.
-
Aldehyde Proton (CHO): This proton is directly attached to the electron-withdrawing carbonyl group, making it highly deshielded. It will appear as a singlet far downfield.
-
H-3: This proton is on the imidazole ring, adjacent to the aldehyde. It will be a singlet and its chemical shift will be influenced by the adjacent nitrogen and the C-2 substituent.
-
H-5, H-6, H-8: These protons are on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic. H-5 is adjacent to the bridgehead nitrogen and will be the most downfield of the pyridine protons. H-8 is ortho to the bromine atom, and H-6 is para. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will influence their positions. The coupling constants between them (ortho, meta, para) will reveal their relative positions.
Caption: Predicted ¹H-¹H coupling network for the pyridine ring.
Predicted ¹H and ¹³C NMR Data
| Position | ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹³C Shift (δ, ppm) | Rationale |
| CHO | ~9.95 | s (1H) | ~185.0 | Highly deshielded aldehyde proton and carbon due to the electronegative oxygen. |
| C-2 | - | - | ~148.0 | Quaternary carbon attached to the aldehyde group and adjacent to nitrogen. |
| H-3 | ~8.20 | s (1H) | ~118.0 | Proton on the electron-rich imidazole ring, adjacent to the C-2 substituent. |
| H-5 | ~8.15 | d (J ≈ 7.5 Hz) | ~128.0 | Deshielded proton adjacent to the bridgehead nitrogen. Shows ortho coupling to H-6. |
| H-6 | ~7.00 | dd (J ≈ 7.5, 1.5 Hz) | ~115.0 | Shielded by resonance from N-4. Shows ortho coupling to H-5 and meta coupling to H-8. |
| C-7 | - | - | ~110.0 | Quaternary carbon directly attached to the bromine atom. |
| H-8 | ~7.80 | d (J ≈ 1.5 Hz) | ~130.0 | Deshielded due to proximity to bromine. Appears as a small doublet or singlet-like peak due to small meta coupling to H-6. |
| C-8a | - | - | ~145.0 | Bridgehead quaternary carbon adjacent to nitrogen. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment requiring more scans to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): Perform a COSY experiment to confirm ¹H-¹H correlations and an HSQC/HMBC experiment to correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons.
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra (e.g., TMS at 0 ppm or residual solvent peak).
Chapter 5: Comparative Analysis: Distinguishing Isomers
A crucial test of any analytical method is its ability to distinguish between closely related structures. Let's compare the expected data for our target compound with its structural isomer, 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde .
| Feature | 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (Target) | 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Isomer) | Key Differentiator |
| ¹H NMR: H-2/H-3 | H-3 appears as a singlet (~8.20 ppm). No H-2 exists. | H-2 appears as a singlet (~7.8 ppm). No H-3 exists. | The chemical shift of the lone imidazole proton is distinctly different based on its position relative to the bridgehead nitrogen. |
| ¹H NMR: Aldehyde | Singlet at ~9.95 ppm. | Singlet at ~10.05 ppm. | The position of the aldehyde group subtly influences its own chemical shift. |
| HMBC NMR | The aldehyde proton (CHO) will show a 3-bond correlation to C-3. | The aldehyde proton (CHO) will show a 2-bond correlation to C-2 and a 3-bond correlation to C-8a. | Long-range C-H correlations provide undeniable proof of the aldehyde's position. |
| ¹³C NMR: C-2 vs C-3 | C-2 is a quaternary carbon (~148 ppm). C-3 is a methine carbon (~118 ppm). | C-2 is a methine carbon (~115 ppm). C-3 is a quaternary carbon (~140 ppm). | The chemical shifts and types (CH vs C) of the imidazole carbons are inverted between the two isomers. |
This comparative analysis demonstrates how a complete NMR dataset, particularly with 2D experiments like HMBC, leaves no room for ambiguity. The data for the 3-carbaldehyde isomer shows a downfield singlet for the aldehyde proton at δ 9.94.[8]
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from a suite of spectroscopic techniques. The characteristic bromine isotope pattern in HRMS confirms the elemental composition. FTIR validates the presence of the key aldehyde and aromatic functional groups. Finally, a detailed analysis of ¹H and ¹³C NMR spectra provides the definitive and unambiguous map of atomic connectivity, allowing for confident differentiation from any potential isomers. This rigorous, multi-technique approach represents the gold standard for chemical characterization in a modern research environment.
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. PubChemLite - this compound (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 6. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to In Vitro Bioactivity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. Their rigid, planar structure and electron-rich nature make them privileged scaffolds for designing novel therapeutic agents. This guide provides a comparative analysis of the in vitro bioactivity of various imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the experimental data, provide detailed protocols for key assays, and explore the underlying mechanisms of action.
Section 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
Comparative Cytotoxicity Data
A common method to assess the anticancer potential of these compounds is the MTT assay, which measures the metabolic activity of cells and, by inference, their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits 50% of cell growth.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Divinastat (GSK2801) | A549 (Lung Carcinoma) | 0.018 | |
| Alisertib (MLN8237) | various cancer cell lines | 0.02 - 0.2 | |
| Zolpidem | not applicable (GABA-A receptor agonist) | - | |
| Sarizotan | not applicable (Serotonin receptor agonist) | - | |
| Olprinone | not applicable (PDE3 inhibitor) | - |
Note: The table above presents a selection of imidazo[1,2-a]pyridine derivatives and their reported IC50 values against a specific cancer cell line. It is important to note that the activity of these compounds can vary significantly depending on the cell line and the specific substitutions on the imidazo[1,2-a]pyridine core.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on a cancer cell line.
Materials:
-
Imidazo[1,2-a]pyridine derivatives
-
Cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Kinase Inhibition
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, some derivatives have been shown to target kinases like Aurora kinases and receptor tyrosine kinases such as EGFR and VEGFR.
The 7-Position of Imidazo[1,2-a]pyridines: A Critical Locus for Modulating Biological Activity
A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Extensive Structure-Activity Relationship (SAR) studies have revealed that substitution patterns on this bicyclic ring system profoundly influence potency, selectivity, and pharmacokinetic properties. Among these, the 7-position has emerged as a key site for modification, allowing for the fine-tuning of a compound's interaction with its biological target. This guide provides a comparative analysis of 7-substituted imidazo[1,2-a]pyridines, offering insights into the causal relationships behind experimental choices and presenting supporting data for researchers in drug discovery.
Impact of 7-Substitution on Kinase Inhibition
The imidazo[1,2-a]pyridine core has proven to be a fertile ground for the development of potent kinase inhibitors targeting a variety of enzymes implicated in cancer and other diseases.[3] SAR studies consistently demonstrate that the nature of the substituent at the 7-position can dramatically alter inhibitory activity and selectivity.
Salt-Inducible Kinase (SIK) Inhibition
Recent research has focused on developing isoform-selective SIK inhibitors. Starting from a pan-SIK inhibitor, SAR investigations led to the discovery that specific substitution patterns on a phenyl ring attached to the imidazo[1,2-a]pyridine core could enhance both potency for SIK1 and selectivity against SIK2 and SIK3.[4] Further optimization of the overall molecule, including modifications at other positions, resulted in a subnanomolar SIK1 inhibitor with over 100-fold selectivity against the other isoforms.[4] While the direct impact of 7-substitution was part of a broader optimization, this highlights the importance of synergistic effects between different parts of the molecule.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The discovery of imidazo[1,2-a]pyridine derivatives as PI3K inhibitors has led to extensive SAR studies. One notable example is the optimization of a lead compound which, through a series of modifications, resulted in exceptionally potent PI3K p110α inhibitors with IC50 values in the low nanomolar range (e.g., 0.30 nM and 0.26 nM).[5] While the primary modifications in this series were not at the 7-position, the stability and potency of the core scaffold were crucial for success. In a related series, optimization of substituents on the imidazo[1,2-a]pyridine ring system led to a more than 300-fold increase in p110α inhibitory activity, culminating in a compound with an IC50 of 0.0018 µM.[6]
Nek2 Inhibition
A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as inhibitors of Nek2, a kinase implicated in cancer. SAR analysis of these compounds in the MGC-803 gastric cancer cell line revealed promising results, with one compound exhibiting an IC50 of 38 nM.[7]
Activin-like Kinase (ALK) Inhibition
Efforts to identify novel inhibitors of ALK2, a kinase involved in rare genetic disorders and pediatric cancers, led to the development of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines. These compounds were found to be potent inhibitors of ALK2 and possessed favorable in vivo pharmacokinetic properties.[8]
Comparative Analysis of 7-Substituents in Antitubercular Agents
Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9][10] The substituent at the 7-position plays a significant role in modulating this activity.
A systematic study of imidazo[1,2-a]pyridine-3-carboxamides revealed critical SAR insights. The data below compares the Minimum Inhibitory Concentration (MIC) of analogs with different substituents at the 7-position, highlighting the impact of this modification.
| Compound | 7-Substituent | R Group (at position 3) | MIC (µM) | clogP | Reference |
| 15 | -CH₃ | 4-Trifluoromethoxybenzyl | 0.02 | 6.06 | [9] |
| 18 | -Cl | 4-Trifluoromethoxybenzyl | 0.004 | 5.84 | [9][11] |
As the table illustrates, the substitution of a methyl group at the 7-position with a chlorine atom resulted in a five-fold increase in potency against M. tuberculosis.[9] This suggests that an electron-withdrawing group at this position is favorable for antitubercular activity. The larger, more lipophilic biaryl ethers attached at the 3-position also contributed significantly to the nanomolar potency of these compounds.[9][10]
Role of 7-Substitution in Modulating Pharmacokinetics
Beyond influencing target engagement, modifications at the 7-position can also have a profound effect on the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives.
In the development of a novel class of imidazo[1,2-a]pyridines as PDGFR inhibitors, SAR studies led to the incorporation of a fluorine-substituted piperidine to reduce P-glycoprotein (Pgp) mediated efflux and improve bioavailability.[12] While not a direct substitution on the imidazo[1,2-a]pyridine core, this example underscores the importance of considering metabolic stability and transport liabilities during lead optimization.
The introduction of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine ring is a common strategy to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.[13] 7-Fluoro-imidazo[1,2-a]pyridine is a key intermediate in the synthesis of compounds targeting IRAK and FLT3 enzymes.[13]
Experimental Protocols
General Synthesis of 7-Substituted Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. For 7-substituted analogs, the corresponding substituted 2-aminopyridine is used as the starting material.
Example: Synthesis of 7-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid
-
Step 1: Synthesis of Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. To a solution of 2-amino-4-chloropyridine in ethanol, add ethyl 2-chloroacetoacetate. Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.
-
Step 2: Saponification. To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide. Stir at room temperature for 2-4 hours until the ester is completely hydrolyzed.
-
Step 3: Acidification and Isolation. Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the desired product.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are essential for determining the potency of inhibitors. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
-
Assay Components: Kinase, fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody.
-
Principle: In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium and the tracer into close proximity, resulting in a high FRET signal. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the kinase, tracer, and antibody.
-
Add the test compound dilutions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.
-
Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that fluoresces and changes color in response to metabolic activity. Viable, metabolically active bacteria reduce the reagent, while inhibited or dead bacteria do not.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Read the fluorescence or absorbance to determine cell viability.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or a significant reduction in fluorescence).
Visualizing SAR: A Logical Workflow
The process of SAR-driven drug discovery for 7-substituted imidazo[1,2-a]pyridines can be visualized as a cyclical workflow.
Caption: SAR-driven optimization cycle for 7-substituted imidazo[1,2-a]pyridines.
Conclusion
The 7-position of the imidazo[1,2-a]pyridine scaffold is a versatile handle for medicinal chemists to modulate the biological activity and pharmacokinetic properties of this important class of compounds. As demonstrated through examples in kinase inhibition and antitubercular drug discovery, rational design and systematic exploration of substituents at this position can lead to significant improvements in potency, selectivity, and overall drug-like properties. The interplay between substitutions at the 7-position and other regions of the molecule underscores the importance of a holistic approach to SAR studies. Continued exploration of the chemical space around the 7-position will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
Navigating the Selectivity Landscape of Imidazo[1,2-a]pyridine-Based Inhibitors: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases and other enzymes.[1][2][3][4] Its synthetic tractability and versatile structure-activity relationship (SAR) have propelled several compounds into preclinical and clinical development for indications ranging from oncology to infectious diseases.[1][5] However, achieving target selectivity remains a critical challenge in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of imidazo[1,2-a]pyridine-based inhibitors, offering insights into their selectivity profiles, the methodologies for assessment, and strategies to mitigate off-target effects.
The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword of Potency and Polypharmacology
The unique bicyclic aromatic structure of imidazo[1,2-a]pyridine allows for substitutions at multiple positions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties. This chemical versatility, however, also presents a challenge, as minor structural modifications can significantly alter the inhibitor's interaction with a spectrum of on- and off-target proteins. Understanding this "polypharmacology" is crucial for predicting potential side effects and for designing next-generation inhibitors with improved selectivity.
Kinase Cross-Reactivity: A Tale of Two Targets
A primary application of imidazo[1,2-a]pyridine-based inhibitors is in the realm of oncology, where they have been developed to target various protein kinases involved in cell signaling, proliferation, and survival.[1] The cross-reactivity profile of these inhibitors across the human kinome is a key determinant of their therapeutic window.
Targeting Key Kinase Families
Imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against several key kinase families, including:
-
Receptor Tyrosine Kinases (RTKs): This class includes targets like the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Platelet-Derived Growth Factor Receptor (PDGFR).[6][7][8]
-
Non-Receptor Tyrosine Kinases: Fms-like tyrosine kinase 3 (FLT3) is a notable target in this class, particularly in the context of acute myeloid leukemia (AML).[9]
-
Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism, has been a major focus, along with cell cycle regulators like Aurora kinases.[10][11][12][13]
The following table summarizes the on-target and notable off-target activities of selected imidazo[1,2-a]pyridine-based kinase inhibitors.
| Compound Class/Example | Primary Target(s) | Key Off-Targets | Therapeutic Area |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | Other RTKs | Oncology |
| Imidazo[1,2-a]pyridines with constrained secondary amines | PDGFRβ | P-glycoprotein (Pgp) | Oncology |
| 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine (Compound 24) | FLT3 (including resistant mutants) | TRKA | Acute Myeloid Leukemia |
| Imidazo[1,2-a]pyrazine-based inhibitors | Aurora Kinases A and B | - | Oncology |
| Imidazo[4,5-b]pyridine-based inhibitors | Dual FLT3/Aurora Kinase | - | Acute Myeloid Leukemia |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt1 | Other AGC family kinases | Oncology |
This table is a representative summary based on publicly available data. The exact cross-reactivity profile can vary significantly based on the specific compound and the screening platform used.
Visualizing Target Engagement and Signaling Consequences
The following diagram illustrates a simplified signaling pathway involving key kinases targeted by imidazo[1,2-a]pyridine-based inhibitors, highlighting the potential for both on-target efficacy and off-target effects due to pathway crosstalk.
Caption: Targeted signaling pathways of imidazo[1,2-a]pyridine inhibitors.
Beyond the Kinome: Cross-Reactivity with Other Target Classes
While kinase inhibition is a major focus, the imidazo[1,2-a]pyridine scaffold can also interact with other protein families, leading to unexpected biological activities or toxicities.
-
Microbial Targets: A significant body of research has explored imidazo[1,2-a]pyridine derivatives as anti-infective agents, particularly against Mycobacterium tuberculosis.[3][5][14] These compounds have been shown to inhibit targets such as QcrB, a subunit of the electron transport chain's cytochrome bcc complex.[5][14]
-
Ion Channels: Off-target effects on ion channels, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel, are a common concern in drug development as they can lead to cardiac toxicity. Some imidazo[4,5-b]pyridine-based kinase inhibitors have shown hERG inhibitory activity, necessitating careful SAR studies to mitigate this risk.[15]
-
Other Enzymes and Receptors: The scaffold has also been investigated for its interaction with targets such as G-protein coupled receptors and various metabolic enzymes.[16]
Methodologies for Assessing Cross-Reactivity
A multi-tiered approach is essential for thoroughly characterizing the selectivity profile of an imidazo[1,2-a]pyridine-based inhibitor.
Experimental Workflow for Selectivity Profiling
Caption: A typical workflow for assessing inhibitor selectivity.
Key Experimental Protocols
1. Kinase Panel Screening (Competition Binding Assay)
This method provides a broad overview of an inhibitor's interaction with a large number of kinases.
-
Principle: The test compound's ability to displace a known, tagged ligand from the kinase active site is measured. The amount of bound tagged ligand is inversely proportional to the test compound's affinity for the kinase.
-
Step-by-Step Protocol:
-
Immobilize the kinase of interest on a solid support (e.g., beads).
-
Add the tagged ligand and the test compound at various concentrations.
-
Incubate to allow for binding equilibrium to be reached.
-
Wash away unbound components.
-
Quantify the amount of bound tagged ligand using an appropriate detection method (e.g., fluorescence, radioactivity).
-
Calculate the percentage of displacement or the dissociation constant (Kd) for each kinase. A kinase selectivity profile for an imidazo[1,2-a]pyridine-pyridine derivative was conducted using a site-directed competition binding assay for 97 kinases.[9]
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA allows for the direct assessment of target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
-
Step-by-Step Protocol:
-
Treat cells with the test compound or vehicle control.
-
Lyse the cells (for lysate-based CETSA) or keep them intact.
-
Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
3. Phospho-Protein Western Blotting
This technique is used to confirm the inhibition of a specific signaling pathway in cells.
-
Principle: The functional activity of many kinases is reflected in the phosphorylation of their downstream substrates. By using antibodies specific to the phosphorylated forms of these substrates, one can measure the inhibitory effect of a compound on the kinase's activity within the cell.
-
Step-by-Step Protocol:
-
Treat cells with the test compound at various concentrations and for different durations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target's substrate and for the total amount of the substrate protein (as a loading control).
-
Incubate with appropriate secondary antibodies conjugated to a detection enzyme or fluorophore.
-
Visualize and quantify the protein bands. A decrease in the phosphorylated substrate indicates inhibition of the upstream kinase. For example, the effect of an imidazo[1,2-a]pyridine compound on the AKT/mTOR pathway was assessed by measuring the levels of phospho-AKT and phospho-mTOR.[11]
-
Strategies for Enhancing Selectivity
The development of more selective imidazo[1,2-a]pyridine-based inhibitors relies on a deep understanding of the SAR and the structural biology of the target and off-target proteins.
-
Structure-Guided Design: Utilizing X-ray crystal structures of inhibitors bound to their targets can reveal key interactions and provide a roadmap for designing modifications that enhance affinity for the intended target while reducing binding to off-targets.
-
Scaffold Hopping and Derivatization: Exploring alternative core scaffolds or systematically modifying the substituents on the imidazo[1,2-a]pyridine ring can lead to novel chemical matter with improved selectivity profiles.[17]
-
Covalent Inhibition: Designing inhibitors that form a covalent bond with a specific residue in the target protein's active site can significantly enhance selectivity, particularly if the targeted residue is not conserved across other kinases.[17]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. A thorough understanding and early assessment of cross-reactivity are paramount for the successful clinical translation of these promising compounds. By employing a combination of broad panel screening, cellular target engagement assays, and structure-based design, researchers can navigate the complex selectivity landscape and develop imidazo[1,2-a]pyridine-based inhibitors with optimized safety and efficacy profiles.
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, understanding its hazard profile is paramount to ensuring safe laboratory operations.[1][2][] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust in your experimental workflow.
Hazard Assessment and Risk Profile
While comprehensive toxicological data for this compound is not extensively published, a robust risk assessment can be constructed from its chemical class (a halogenated aromatic aldehyde) and available Safety Data Sheet (SDS) information for it and structurally similar compounds. The primary hazards are summarized below.
Table 1: GHS Hazard Summary for this compound
| GHS Classification | Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevent ingestion through contaminated hands or materials. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be strictly avoided. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Robust eye protection is mandatory to prevent splashes. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of dust or aerosols must be minimized through engineering controls. |
Source: GHS classifications are based on data available from chemical suppliers.[4]
The core principle for handling this compound is the diligent avoidance of direct contact, inhalation, and ingestion. The imidazopyridine scaffold is widely used in pharmacologically active agents, and while this specific derivative's biological effects are not fully characterized, all novel chemical entities should be handled with care.[1][5][6][7]
Core Protective Equipment & Operational Protocols
The selection of Personal Protective Equipment (PPE) is dictated by the task-specific risks of exposure. All operations must begin with a functional and certified primary engineering control, which is the chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood
The single most important piece of safety equipment is a properly functioning chemical fume hood. Its purpose is to capture and exhaust airborne contaminants like dust and vapors, providing the primary layer of respiratory protection.
-
Rationale: The known respiratory irritation (H335) from this compound makes it imperative to handle it in a controlled environment.[4] A fume hood prevents the accumulation of hazardous dust or vapors in the laboratory air, protecting the user and others in the lab.[8][9]
-
Protocol:
-
Before starting work, verify the fume hood has a current inspection sticker and the airflow monitor indicates it is functioning correctly.
-
Conduct all manipulations, including weighing, transfers, and preparing solutions, at least 6 inches (15 cm) inside the sash.
-
Keep the sash at the lowest practical height to maximize protection.
-
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
Table 2: Recommended PPE Levels by Task
| Task | Hand Protection | Eye/Face Protection | Body & Foot Protection | Respiratory Protection |
|---|---|---|---|---|
| Storage & Transport (Closed Containers) | Single pair of nitrile gloves | ANSI Z87.1 Safety Glasses | Standard lab coat, long pants, closed-toe shoes[10][11] | Not required |
| Weighing & Solid Transfers (in Fume Hood) | Double-gloved (two pairs of nitrile gloves) | ANSI Z87.1 Chemical Splash Goggles | Flame-resistant lab coat, long pants, closed-toe shoes | Primary: Chemical Fume Hood |
| Solution Preparation & Reactions (in Fume Hood) | Double-gloved (nitrile) or chemically resistant gloves (e.g., neoprene over nitrile) | Chemical Splash Goggles and Face Shield[10][11] | Flame-resistant lab coat, long pants, closed-toe shoes | Primary: Chemical Fume Hood |
| Minor Spill Cleanup (in Fume Hood) | Heavy-duty nitrile or butyl rubber gloves | Chemical Splash Goggles and Face Shield | Flame-resistant lab coat, long pants, closed-toe shoes | Secondary: Air-purifying respirator if hood is compromised (requires prior fit-testing)[10] |
-
Hand Protection: Because the compound is a skin irritant (H315), gloves are essential.[4] Disposable nitrile gloves offer good dexterity and protection against incidental splashes.[10][11]
-
Why Double-Gloving? For tasks with higher exposure risk, such as weighing fine powders, wearing two pairs of gloves provides a critical safety buffer. If the outer glove is contaminated or torn, it can be removed without exposing the skin.
-
-
Eye and Face Protection: The compound causes serious eye irritation (H319).[4]
-
Goggles vs. Safety Glasses: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory because they form a seal around the eyes, offering superior protection from splashes and airborne dust compared to safety glasses.[11][12]
-
When to Add a Face Shield: A face shield must be worn over goggles whenever there is a significant splash hazard, such as when pouring solutions or working with reactions under pressure.[10][11]
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, protects against accidental skin contact from spills.[10][11]
Spill Response and Disposal Plan
Proper planning for accidents is a critical component of laboratory safety.
Spill Response Protocol
The immediate response to a spill is dictated by its size and location. The following workflow outlines the decision-making process.
Caption: Spill Response Decision Workflow
-
For a Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational.
-
Wearing the appropriate PPE (Table 2), cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep the solid/absorbent mixture into a designated hazardous waste container.[8][9]
-
Wipe the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials in the waste container.
-
-
For a Major Spill (outside a fume hood or large quantity):
-
Evacuate the immediate area.
-
Alert others and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
-
Prevent entry into the area.
-
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Protocol:
-
Collect all waste, including excess reagent, contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealable hazardous waste container.
-
The label must include the full chemical name and associated hazards.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's licensed chemical waste program. Do not dispose of this material down the drain or in regular trash.[12]
-
By integrating this expert-level understanding of the hazards and the rationale behind each safety protocol, you can confidently and safely incorporate this compound into your research and development workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
